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  • Product: 2-Nitro-4-sulfamoylbenzoic acid
  • CAS: 29092-31-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Nitro-4-sulfamoylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Characterizing a Niche Synthetic Intermediate 2-Nitro-4-sulfamoylbenzoic acid, identified by its CAS number 29092-31-7, is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Niche Synthetic Intermediate

2-Nitro-4-sulfamoylbenzoic acid, identified by its CAS number 29092-31-7, is a highly functionalized aromatic compound. Its structure incorporates a carboxylic acid, a nitro group, and a sulfonamide moiety, making it a molecule of interest as a potential building block in medicinal chemistry and organic synthesis. The strategic placement of these functional groups—an electron-withdrawing nitro group ortho to the carboxylic acid and a sulfonamide group para to it—suggests its utility in creating complex molecular architectures for targeted therapeutic agents. The sulfonamide group, in particular, is a well-established pharmacophore found in a wide array of drugs.

This document is structured to empower researchers by explaining the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Section 1: Physicochemical Property Profile

Precise experimental data for 2-Nitro-4-sulfamoylbenzoic acid is sparse. The following table summarizes its fundamental identifiers and includes predicted values for key physical properties based on its chemical structure and data from closely related analogues. These predictions offer a valuable baseline for experimental design and analytical method development.

PropertyValue / Predicted ValueSource / Rationale
IUPAC Name 2-Nitro-4-sulfamoylbenzoic acidIUPAC Nomenclature
CAS Number 29092-31-7Chemical Abstracts Service
Molecular Formula C₇H₆N₂O₆S-
Molecular Weight 246.20 g/mol -
Appearance Expected to be an off-white to pale yellow crystalline solid.Based on similar substituted nitrobenzoic acids.[1]
Melting Point Not experimentally determined. Expected to be a relatively high-melting solid.Aromatic carboxylic acids with multiple polar groups typically have high melting points. For comparison, 4-Sulfamoylbenzoic acid has a melting point of 285-295 °C.[2]
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and methanol.The presence of polar functional groups is offset by the rigid aromatic core. Structurally similar compounds are often poorly soluble in aqueous media.[1]
pKa (Predicted) ~1.5 - 2.5 (Carboxylic Acid) ~9.0 - 10.0 (Sulfonamide) The carboxylic acid pKa is significantly lowered by the strong electron-withdrawing effect of the ortho-nitro group.[3] The sulfonamide proton is weakly acidic, with a pKa typical for primary arylsulfonamides.[4]

Section 2: Experimental Determination of Core Physical Properties

Given the absence of published data, empirical determination is essential. The following sections provide robust, step-by-step protocols for measuring the key physical properties of 2-Nitro-4-sulfamoylbenzoic acid.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range. The capillary method using a calibrated digital apparatus is the modern standard, offering precision and safety. The heating rate is the most critical parameter; a slow ramp rate (1-2 °C/minute) around the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

Experimental Protocol: Capillary Method

  • Sample Preparation:

    • Ensure the sample of 2-Nitro-4-sulfamoylbenzoic acid is completely dry and finely powdered.

    • Obtain a glass capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[5][6]

    • The final packed sample height should be 2-3 mm to ensure uniform heat transfer.[5]

  • Apparatus Setup & Measurement:

    • Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination may be necessary to find this approximate range).

    • Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Observe the sample through the magnified viewing port.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).

    • Report the result as a melting range (e.g., 188-190 °C). For a pure compound, this range should be narrow.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording p1 Obtain dry, powdered sample p2 Load into capillary tube (2-3 mm height) p1->p2 p3 Pack solid into closed end p2->p3 m1 Insert capillary into apparatus p3->m1 m2 Rapid heat to ~15°C below expected MP m1->m2 m3 Reduce ramp rate to 1-2°C / min m2->m3 m4 Observe for melting m3->m4 d1 Record T_initial (first liquid drop) m4->d1 d2 Record T_final (all solid melted) d1->d2 d3 Report as Melting Range (T_initial - T_final) d2->d3

Workflow for Melting Point Determination.
Equilibrium Solubility Determination

Expertise & Rationale: Solubility is a critical parameter in drug development, directly impacting absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[7] The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This requires adding excess solid to the solvent and allowing sufficient time (often 24-72 hours) for equilibrium to be reached under controlled temperature and agitation.[8] Subsequent quantification of the dissolved solute in a filtered aliquot, typically by HPLC, provides a precise and reliable measurement.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Nitro-4-sulfamoylbenzoic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed vial in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study may be required.[9]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[8] Centrifugation prior to filtration can also be employed to pellet the majority of the solid.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature and in the specified solvent.[8]

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification p1 Add excess solid to known volume of solvent p2 Seal and agitate at constant temperature (e.g., 48h) p1->p2 s1 Settle or centrifuge suspension p2->s1 s2 Filter supernatant through 0.22 µm syringe filter s1->s2 a1 Dilute filtrate to known volume s2->a1 a2 Analyze by HPLC-UV against a calibration curve a1->a2 a3 Calculate original concentration a2->a3

Workflow for Equilibrium Solubility Determination.
pKa Determination

Expertise & Rationale: The acid dissociation constant (pKa) governs the extent of a molecule's ionization at a given pH. This is paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For 2-Nitro-4-sulfamoylbenzoic acid, two ionizable protons exist: one on the carboxylic acid and one on the sulfonamide. Potentiometric titration is a highly reliable method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong base like NaOH) is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Experimental Protocol: Potentiometric Titration

  • System Preparation:

    • Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).

    • Accurately prepare a solution of 2-Nitro-4-sulfamoylbenzoic acid of known concentration (e.g., 1-10 mM) in water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer. If necessary, acidify the solution with a small amount of strong acid (e.g., HCl) to ensure the analyte is fully protonated at the start.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments (e.g., 0.05 or 0.1 mL) using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]

    • Continue the titration well past the equivalence point(s), identified by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point (i.e., the pH at the point where half the volume of titrant required to reach the first equivalence point has been added).

    • The first pKa observed will correspond to the more acidic carboxylic acid proton, and the second, higher pKa will correspond to the sulfonamide proton.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH meter p2 Prepare analyte solution of known concentration p1->p2 p3 Prepare standardized titrant (e.g., 0.1M NaOH) p2->p3 t1 Add titrant in small, precise increments p3->t1 t2 Record pH and titrant volume after each addition t1->t2 a1 Plot pH vs. Titrant Volume t2->a1 a2 Determine Equivalence Point(s) (inflection point) a1->a2 a3 Determine Half-Equivalence Point(s) a2->a3 a4 pKa = pH at Half-Equivalence Point a3->a4

Workflow for pKa Determination by Potentiometric Titration.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]

  • Pharmacoder. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]

  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

  • ChemSrc. (2025, August 27). 2-nitro-4-sulfamoyl-benzoic acid amide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • ChemBK. (2022, October 16). 4-Sulfamoylbenzoic acid. Retrieved from [Link]

Sources

Exploratory

2-Nitro-4-sulfamoylbenzoic acid safety data sheet SDS download

Whitepaper: Physicochemical Profiling, Safety Protocols, and Advanced Applications of 2-Nitro-4-sulfamoylbenzoic Acid Executive Summary 2-Nitro-4-sulfamoylbenzoic acid (CAS: 29092-31-7) is a highly specialized organic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling, Safety Protocols, and Advanced Applications of 2-Nitro-4-sulfamoylbenzoic Acid

Executive Summary

2-Nitro-4-sulfamoylbenzoic acid (CAS: 29092-31-7) is a highly specialized organic compound utilized extensively as a chemical intermediate and a sophisticated biomolecular binder[1][2]. While traditionally recognized as a building block in the synthesis of complex sulfonamides, recent biotechnological advancements have leveraged its unique structural motifs for the high-throughput sequencing and recognition of N-terminal modified peptides via metalloenzyme coordination[2]. This technical guide synthesizes the compound's safety data sheet (SDS) profile, structural causality, and field-proven laboratory workflows to provide researchers with a comprehensive, self-validating framework for its application.

Part 1: Structural Causality and Mechanism of Action

The utility of 2-Nitro-4-sulfamoylbenzoic acid in advanced biochemical assays is not coincidental; it is dictated by its precise molecular architecture:

  • The Ortho-Nitro Effect: The nitro group positioned ortho to the carboxylic acid exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly lowers the pKa​ of the carboxylate, ensuring it remains fully deprotonated and highly reactive at a physiological pH of 7.0[2]. This deprotonation is non-negotiable for facilitating stable electrostatic interactions with positively charged metal centers in enzyme active sites.

  • Sulfamoyl Coordination Vector: The para-sulfamoyl group ( −SO2​NH2​ ) acts as a dual-action pharmacophore. It serves simultaneously as a robust hydrogen bond donor/acceptor network and a potent coordinating ligand for transition metals (such as zinc in HEXGHXXGXXH binding sequences)[2].

By combining these two functional groups on a rigid benzene scaffold, the molecule achieves sub-nanomolar affinity towards specific metalloenzyme substrates, making it an ideal N-terminal modifying (NTM) reagent for precision proteomics[2].

Part 2: Safety Data Sheet (SDS) Analysis and Hazard Mitigation

Handling 2-Nitro-4-sulfamoylbenzoic acid requires strict adherence to its hazard profile. The compound presents acute oral toxicity and acts as a localized irritant[3].

Quantitative and Categorical Safety Data

The following table summarizes the core physicochemical and hazard data required for laboratory risk assessments[2][3]:

ParameterSpecification
Chemical Name 2-Nitro-4-sulfamoylbenzoic acid
CAS Registry Number 29092-31-7
Molecular Weight 246.2 g/mol
Storage Conditions Room Temperature, Dry Area
Acute Toxicity (Oral) Category 4 (H302)
Skin Corrosion/Irritation Category 2 (H315)
Serious Eye Damage/Irritation Category 2A (H319)
Target Organ Toxicity (Single) Category 3 (Respiratory tract, H335)
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, CO2
Causality-Driven Safety Protocols
  • Respiratory Protection: Because the compound is a fine powder that induces Category 3 respiratory irritation (H335), handling must occur within a certified fume hood. For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator is mandatory[3].

  • Ocular/Dermal Protection: The compound causes Category 2A serious eye damage (H319). Standard safety glasses are insufficient; EN 166(EU) or NIOSH(US) approved tight-fitting safety goggles and face shields must be deployed alongside nitrile gloves[3].

SDS_Workflow Start 2-Nitro-4-sulfamoylbenzoic Acid Handling Protocol PPE Don PPE (Respirator, Gloves, EN166 Glasses) Start->PPE Ventilation Fume Hood / Local Exhaust (Prevent H335) Start->Ventilation Exposure Accidental Exposure PPE->Exposure If breach occurs Eye Eye Contact (H319) Rinse 15 mins Exposure->Eye Skin Skin Contact (H315) Wash with Soap Exposure->Skin Inhale Inhalation (H335) Move to Fresh Air Exposure->Inhale

Safety handling and emergency response workflow based on SDS hazard classifications.

Part 3: Self-Validating Experimental Protocol: Metalloenzyme-Mediated Peptide Recognition

To utilize 2-Nitro-4-sulfamoylbenzoic acid as a biomolecular binder for N-terminal modified peptides[2], researchers must employ a self-validating workflow. This protocol ensures that every step contains an internal quality control checkpoint, eliminating false positives caused by non-specific binding.

Step 1: Reagent Preparation & Purity Validation

  • Action: Dissolve 2-Nitro-4-sulfamoylbenzoic acid in a 1x phosphate buffer (pH 7.0).

  • Causality: Phosphate buffer maintains the pH exactly at 7.0, ensuring the carboxylic acid group remains deprotonated for optimal metal coordination.

  • Self-Validation Checkpoint: Prior to use, run an aliquot via LC-MS. Proceed only if the purity of the 246.2 m/z peak is >95%.

Step 2: Metalloenzyme Incubation

  • Action: Incubate the buffered compound with the target metalloenzyme beads for 30 minutes at 37°C[2].

  • Causality: 37°C mimics physiological conditions, preserving the tertiary structure of the metalloenzyme while providing sufficient kinetic energy for the sulfamoyl group to coordinate with the active-site metal ion.

  • Self-Validation Checkpoint: Utilize an in-line pH monitor. The coordination process can release protons; if the pH drops below 6.9, micro-titrate with 0.01M NaOH to maintain equilibrium.

Step 3: Ligation and Stringent Washing

  • Action: Resuspend the beads in Quick ligation solution with T4 DNA ligase and incubate at 25°C for 30 minutes. Following ligation, wash the beads three times with 0.1 M NaOH containing 0.1% Tween 20[2].

  • Causality: The 0.1 M NaOH ensures complete deprotonation of any competing weak acids, while the non-ionic surfactant (Tween 20) disrupts hydrophobic, non-specific interactions. This guarantees that only the high-affinity, specific coordination complex remains intact[2].

  • Self-Validation Checkpoint: Run a parallel negative control using a scrambled peptide sequence. The negative control must show zero ligation fluorescence post-wash.

Step 4: Data Acquisition

  • Action: Analyze the isolated peptides via Mass Spectrometry (MS).

Assay_Workflow Prep 1. Reagent Prep Dissolve in buffer Validate via LC-MS Incubate 2. Metalloenzyme Incubation 37°C for 30 min In-line pH Check (7.0) Prep->Incubate Ligate 3. Peptide Ligation T4 DNA Ligase Positive/Negative Controls Incubate->Ligate Wash 4. Stringent Wash 0.1M NaOH / 0.1% Tween 20 Remove non-specific binders Ligate->Wash Analyze 5. Sequence Analysis Mass Spec / Sequencing Orthogonal Validation Wash->Analyze

Self-validating workflow for metalloenzyme-mediated peptide recognition assays.

Sources

Foundational

An In-depth Technical Guide on the Melting Point and Thermal Stability of 2-Nitro-4-sulfamoylbenzoic Acid

Foreword: Navigating the Thermal Landscape of a Niche Pharmaceutical Intermediate Welcome to this in-depth technical guide focused on the thermal characteristics of 2-Nitro-4-sulfamoylbenzoic acid. As researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Thermal Landscape of a Niche Pharmaceutical Intermediate

Welcome to this in-depth technical guide focused on the thermal characteristics of 2-Nitro-4-sulfamoylbenzoic acid. As researchers, scientists, and drug development professionals, we understand that a comprehensive understanding of a compound's physical and chemical properties is paramount for its successful application, from synthesis and purification to formulation and storage. The thermal behavior of a molecule, specifically its melting point and thermal stability, is a cornerstone of this understanding, influencing everything from process safety to product shelf-life.

This guide is structured to provide not just data, but a framework for inquiry. While direct, publicly available data on the thermal properties of 2-Nitro-4-sulfamoylbenzoic acid is limited, this document will equip you with the foundational knowledge and detailed experimental protocols necessary to determine these properties with confidence. We will delve into the expected thermal behavior based on analogous compounds and provide step-by-step methodologies for robust in-house analysis.

Introduction to 2-Nitro-4-sulfamoylbenzoic Acid: Structure and Significance

2-Nitro-4-sulfamoylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a nitro group, a sulfamoyl group, and a carboxylic acid on a benzene ring, suggests a molecule with potential applications as an intermediate in the synthesis of more complex pharmaceutical compounds. The interplay of these functional groups dictates its chemical reactivity, solubility, and, crucially, its thermal properties.

The nitro group, being strongly electron-withdrawing, can influence the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring. The sulfamoyl group can participate in hydrogen bonding and may impact the crystal lattice structure. Understanding the thermal limits of this molecule is critical to prevent unwanted degradation during its synthesis or subsequent use in multi-step reactions.

Melting Point Determination: More Than Just a Number

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[1][2] For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically lead to a depression and broadening of the melting range.[1]

Expected Melting Point Range

While no definitive melting point for 2-Nitro-4-sulfamoylbenzoic acid is readily available in the searched literature, we can infer a likely range by examining related structures. For instance, the structurally similar 2-Nitro-4-methylsulfonylbenzoic acid has a reported melting point of 211-212°C. Another related compound, 3-Nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid, melts at a significantly higher temperature of 274-276°C, likely due to its different substitution pattern and potential for strong intermolecular interactions.[3] Given these analogs, it is reasonable to anticipate that 2-Nitro-4-sulfamoylbenzoic acid will have a relatively high melting point, likely in the range of 200-280°C.

Experimental Protocol for Melting Point Determination

A precise and reproducible melting point determination can be achieved using modern capillary melting point apparatus or Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Apparatus

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating Rate: Use a rapid heating rate to approach the expected melting point, then slow the rate to 1-2°C per minute for an accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting range.

Method 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative determination of the melting point and the associated enthalpy of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[4]

  • DSC Scan: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10°C/min.[4]

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Thermal Stability and Decomposition: A Deeper Dive

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. For nitroaromatic compounds and sulfonamides, this is a critical safety parameter, as their decomposition can be energetic and release hazardous gases.[5][6] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess thermal stability.[7][8][9]

Expected Thermal Decomposition Profile

The thermal decomposition of nitroaromatic compounds can be complex. The initial step is often the cleavage of the C-NO₂ bond.[5][10] The presence of other functional groups can influence the decomposition pathway. For 2-Nitro-4-sulfamoylbenzoic acid, decomposition could be initiated by:

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group.

  • Desulfonylation: Cleavage of the sulfamoyl group, potentially releasing SO₂ and NH₃.

  • Nitro Group Chemistry: Reactions involving the nitro group, which can be highly exothermic.

Studies on nitrobenzoic acid isomers show that they undergo significant exothermic decomposition at temperatures between 250-400°C.[11] Sulfonamides have also been studied for their thermal behavior, with some showing decomposition after melting.[12] Therefore, it is anticipated that 2-Nitro-4-sulfamoylbenzoic acid will be stable up to its melting point, with decomposition occurring at higher temperatures.

Experimental Protocols for Thermal Stability Analysis

A combined TGA and DSC analysis provides a comprehensive picture of the thermal stability of a compound.

Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • TGA Scan: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[13]

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC) Protocol for Decomposition

  • Sample Preparation: Accurately weigh a smaller sample (1-3 mg) into a high-pressure or hermetically sealed DSC pan to contain any evolved gases.

  • Instrument Setup: Place the pan in the DSC cell.

  • DSC Scan: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature beyond the decomposition onset observed in TGA.[4]

  • Data Analysis: The DSC curve will show endothermic events (melting) and exothermic events (decomposition). The onset temperature and enthalpy of the exotherm provide critical information about the energy released during decomposition.

Data Presentation and Interpretation

For clarity and ease of comparison, the data obtained from thermal analysis should be presented in a structured format.

Table 1: Summary of Thermal Properties of 2-Nitro-4-sulfamoylbenzoic Acid (Hypothetical Data)

ParameterMethodResult
Melting Point (Onset)DSCTBD °C
Melting Point (Peak)DSCTBD °C
Enthalpy of FusionDSCTBD J/g
Decomposition OnsetTGA (5% mass loss)TBD °C
Decomposition PeakDSCTBD °C
Enthalpy of DecompositionDSCTBD J/g

Visualizing Experimental Workflows

Diagrams can help clarify the logical flow of the experimental procedures.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method Prep Dry and Powder Sample Load Load Capillary Tube Prep->Load Weigh Weigh into DSC Pan Prep->Weigh Heat Heat in Apparatus Load->Heat Observe Record Melting Range Heat->Observe Scan Run DSC Scan Weigh->Scan Analyze Determine Onset/Peak Scan->Analyze

Caption: Workflow for Melting Point Determination.

Thermal_Stability_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Start Thermal Stability Assessment of 2-Nitro-4-sulfamoylbenzoic Acid TGA_Prep Weigh 5-10 mg of Sample Start->TGA_Prep DSC_Prep Weigh 1-3 mg in Sealed Pan Start->DSC_Prep TGA_Scan Heat at 10°C/min in N2 TGA_Prep->TGA_Scan TGA_Analyze Determine Onset of Mass Loss TGA_Scan->TGA_Analyze Data_Integration Integrate TGA and DSC Data TGA_Analyze->Data_Integration DSC_Scan Heat at 10°C/min in N2 DSC_Prep->DSC_Scan DSC_Analyze Identify Melting and Decomposition Events DSC_Scan->DSC_Analyze DSC_Analyze->Data_Integration Report Generate Thermal Profile Report Data_Integration->Report

Caption: Workflow for Thermal Stability Analysis.

Conclusion: A Pathway to Comprehensive Thermal Characterization

This technical guide has provided a comprehensive framework for determining the melting point and thermal stability of 2-Nitro-4-sulfamoylbenzoic acid. While direct experimental data for this specific compound remains elusive in the public domain, the principles and detailed protocols outlined herein, grounded in the analysis of structurally similar molecules, offer a robust pathway for its thorough characterization. By employing the described methodologies of capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis, researchers can confidently establish the critical thermal parameters of this and other novel compounds, ensuring both safety and efficacy in the drug development pipeline.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Retrieved from ResolveMass Laboratories website: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from TA Instruments website: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Retrieved from Veeprho website: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Retrieved from Auriga Research website: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986, September 15). Retrieved from Defense Technical Information Center website: [Link]

  • Real-Time Process Monitoring of Pharmaceuticals. (2018, November 1). Retrieved from Hiden Analytical website: [Link]

  • Gao, Y., et al. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(43), 10943-10950. [Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024, December 6). SciELO. [Link]

  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(2), 486-488. [Link]

  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? (n.d.). PMC. [Link]

  • Thermal Studies on Some Substituted Aminobenzoic Acids. (n.d.). ResearchGate. [Link]

  • Thermal analysis of pharmaceutical compounds. (n.d.). AKJournals. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). Organic Process Research & Development. [Link]

  • Thermal Studies on Some Substituted Aminobenzoic Acids. (n.d.). AKJournals. [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014, January 15). Asian Journal of Chemistry. [Link]

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015, June 22). Asian Journal of Chemistry. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (n.d.). ResearchGate. [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). Springer Nature Experiments. [Link]

  • Benzoic acid. (n.d.). NIST WebBook. [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007, March 1). Journal of Chemical Education. [Link]

  • Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation. (n.d.). Canadian Science Publishing. [Link]

  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. (2024, July 25). TREA. [Link]

  • 2-Nitrobenzoic acid. (n.d.). PubChem. [Link]

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (n.d.).
  • DSC Studies on Organic Melting Temperature Standards. (n.d.). ResearchGate. [Link]

  • Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid. (n.d.).
  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023, October 10). bioRxiv. [Link]

  • 2-nitro-4-sulfamoyl-benzoic acid amide. (n.d.). Chemsrc. [Link]

  • Uses of Melting Points. (2025, August 20). Chemistry LibreTexts. [Link]

  • Recrystallization & Melting Point Determination. (2025, February 11). Retrieved from a university website: [Link]

  • Process for the preparation of sulfamylbenzoic acids. (n.d.).

Sources

Exploratory

A Technical Guide to the Strategic Application of Substituted Nitro-Sulfamoylbenzoic Acids in Pharmaceutical Synthesis

This guide provides an in-depth analysis of the mechanism of action of substituted nitro-sulfamoylbenzoic acids as pivotal intermediates in modern drug synthesis. While the specific molecule "2-Nitro-4-sulfamoylbenzoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mechanism of action of substituted nitro-sulfamoylbenzoic acids as pivotal intermediates in modern drug synthesis. While the specific molecule "2-Nitro-4-sulfamoylbenzoic acid" is not extensively documented as a common starting material, this guide will focus on the well-established roles of closely related and highly functionalized aromatic compounds, such as 4-Chloro-3-nitro-5-sulfamoylbenzoic acid and 2,4-dichloro-5-sulfamoylbenzoic acid, in the synthesis of potent pharmaceuticals, particularly loop diuretics.[1][2] We will dissect the intricate interplay of the nitro, sulfamoyl, and carboxylic acid functionalities, which collectively govern the reactivity and synthetic utility of this class of compounds.

Core Principles: The Chemical Reactivity of Nitro-Sulfamoylbenzoic Acids

The synthetic versatility of nitro-sulfamoylbenzoic acid derivatives stems from the powerful electron-withdrawing nature of the nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups.[3] This electronic influence is central to the primary mechanism through which these molecules participate in drug synthesis: nucleophilic aromatic substitution (SNAr).

The presence of these groups, particularly when positioned ortho and para to a leaving group (such as a halogen), dramatically activates the aromatic ring towards attack by nucleophiles. The nitro group, being one of the strongest electron-withdrawing groups, serves to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy and facilitating the substitution.

Key Physicochemical Properties:
PropertyValue/DescriptionReference(s)
Appearance Typically off-white to pale yellow crystalline powder.[1]
Molecular Weight Varies by substitution; e.g., 280.64 g/mol for 4-Chloro-3-nitro-5-sulfamoylbenzoic acid.[1]
pKa The carboxylic acid group imparts significant acidity, with a predicted pKa around 2.82 for 4-Chloro-3-nitro-5-sulfamoylbenzoic acid.[1]
Solubility Generally, slight solubility in polar organic solvents like DMSO and methanol, and insoluble in water.[1]

Mechanism of Action in Drug Synthesis: A Case Study of Furosemide

The synthesis of the potent loop diuretic Furosemide is a classic example that showcases the utility of a substituted sulfamoylbenzoic acid as a key intermediate. While the direct precursor is 2,4-dichloro-5-sulfamoylbenzoic acid, the principles of its reactivity are analogous to a hypothetical nitro-substituted counterpart.[4][5]

The established synthetic route for Furosemide begins with 2,4-dichlorobenzoic acid and proceeds through two critical stages: chlorosulfonation and ammonolysis to form the key intermediate, followed by condensation with furfurylamine.[4][6]

Workflow for the Synthesis of Furosemide:

Furosemide_Synthesis A 2,4-Dichlorobenzoic Acid C 2,4-Dichloro-5-carboxy- benzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid E 2,4-Dichloro-5-sulfamoylbenzoic Acid (Key Intermediate) C->E Ammonolysis D Concentrated Ammonia G Furosemide E->G Nucleophilic Aromatic Substitution (SNAr) F Furfurylamine

Caption: Synthetic workflow for Furosemide from 2,4-Dichlorobenzoic Acid.

Detailed Experimental Protocol: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

This protocol is a self-validating system, where the successful formation of the intermediate is crucial for the subsequent synthesis of Furosemide.

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

  • Reagents: 2,4-dichlorobenzoic acid, Chlorosulfonic acid.

  • Procedure: Carefully add 2,4-dichlorobenzoic acid in portions to an excess of chlorosulfonic acid with stirring, maintaining a low temperature.

  • The reaction mixture is then gently warmed to facilitate the reaction. This step introduces the sulfonyl chloride group onto the benzene ring, yielding 2,4-dichloro-5-carboxybenzenesulfonyl chloride.[5]

  • Work-up: The reaction mixture is cautiously poured onto crushed ice, causing the product to precipitate. The solid is then filtered and washed with cold water.[5]

Step 2: Ammonolysis of 2,4-dichloro-5-carboxybenzenesulfonyl chloride

  • Reagents: 2,4-dichloro-5-carboxybenzenesulfonyl chloride (from Step 1), Concentrated ammonia solution.

  • Procedure: The crude product from the previous step is added to a stirred, cooled solution of concentrated ammonia. The mixture is stirred for a couple of hours.[5]

  • Work-up: The resulting white precipitate, 2,4-dichloro-5-sulfamoylbenzoic acid, is filtered, washed with water until the washings are neutral, and then dried.[5]

Mechanism of the Key Condensation Step

The final step in Furosemide synthesis involves the nucleophilic aromatic substitution of the chloride at the 2-position of 2,4-dichloro-5-sulfamoylbenzoic acid by the amino group of furfurylamine.[5][7] The electron-withdrawing sulfamoyl group para to the leaving chloride is critical for activating the ring to nucleophilic attack.

Caption: Generalized SNAr mechanism on a substituted sulfamoylbenzoic acid.

Broader Applications in Medicinal Chemistry

The sulfamoylbenzoic acid scaffold is a versatile building block in drug discovery beyond diuretics.[2][8] Its derivatives have been explored for a range of therapeutic targets. For instance, N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α.[9] Additionally, sulfamoylbenzoic acid analogues have been designed and synthesized as specific agonists for the LPA2 receptor, which has implications for anti-apoptotic therapies.[10]

The carboxylic acid moiety provides a handle for further derivatization, such as esterification or amide bond formation, allowing for the modulation of pharmacokinetic properties. The sulfamoyl group can also be substituted, offering another avenue for structure-activity relationship (SAR) studies.[11]

Conclusion

Substituted nitro-sulfamoylbenzoic acids and their analogues are high-value chemical intermediates in the pharmaceutical industry.[3] Their utility is primarily dictated by the strong electron-withdrawing properties of the nitro and sulfamoyl groups, which activate the aromatic ring for nucleophilic aromatic substitution. This core mechanism is fundamental to the synthesis of important drugs like Furosemide. A thorough understanding of the reactivity of this class of compounds empowers researchers and drug development professionals to design novel synthetic routes and develop new chemical entities with therapeutic potential.

References

  • Zhejiang Kingvolt. (2026, March 20). 2-Nitro-4-Methylsulfonyl Benzoic Acid Applications, Properties and Industrial Significance.
  • Benchchem. (n.d.). literature review on the synthesis of furosemide precursors.
  • Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • PHARMACEUTICAL CHEMISTRY - YouTube. (2019, June 9). SYNTHESIS OF FUROSEMIDE.
  • Benchchem. (n.d.). physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid.
  • Benchchem. (n.d.). The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery.
  • Minio, F., et al. (2024). Sustainable Chemistry and Pharmacy. Zenodo.
  • Chemsrc. (2025, August 27). 2-nitro-4-sulfamoyl-benzoic acid amide.
  • Zhao, Z., et al. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Nielsen, O. B. E., et al. (n.d.). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Sulfamoylbenzoic Acid in Modern Pharmaceutical Development.
  • ResearchGate. (2021, May). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • National Institutes of Health. (n.d.). 2-Sulfamoylbenzoic acid. PubChem.
  • ResearchGate. (2022, May 5). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-Nitro-4-sulfamoylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Mechanistic Overview The synthesis of 2-Nitro-4-su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Overview

The synthesis of 2-Nitro-4-sulfamoylbenzoic acid (CAS 29092-31-7) is a critical workflow for generating sulfonamide-based pharmaceutical intermediates. This protocol details a highly efficient, two-step synthetic route starting from commercially available 2-nitrobenzoic acid.

The process relies on two fundamental organic transformations:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The regiochemistry of the first step is dictated by the directing effects of the substituents already present on the aromatic ring. Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are meta-directing deactivators. Consequently, when 2-nitrobenzoic acid is treated with chlorosulfonic acid, the incoming chlorosulfonyl electrophile is directed exclusively to the 4-position (meta to both groups), yielding 4-(chlorosulfonyl)-2-nitrobenzoic acid[1].

  • Nucleophilic Acyl Substitution (Amidation): The second step leverages the differential reactivity between the carboxylic acid and the sulfonyl chloride. Under mild, low-temperature conditions, ammonia preferentially attacks the highly electrophilic sulfonyl chloride to form the sulfonamide, while the carboxylic acid simply undergoes deprotonation to form a water-soluble ammonium carboxylate salt[2]. Subsequent acidification yields the final product.

SynthesisWorkflow Start 2-Nitrobenzoic Acid (Starting Material) Step1 Chlorosulfonation Reagent: ClSO3H Temp: 100-110 °C Start->Step1 Electrophilic Aromatic Substitution Intermediate 4-Chlorosulfonyl-2-nitrobenzoic Acid (Intermediate) Step1->Intermediate Ice Quench & Filtration Step2 Amidation Reagent: NH4OH (aq) Temp: 0-5 °C Intermediate->Step2 Nucleophilic Acyl Substitution Product 2-Nitro-4-sulfamoylbenzoic Acid (Final Product) Step2->Product Acidification (HCl) & Filtration

Workflow for the two-step synthesis of 2-Nitro-4-sulfamoylbenzoic acid.

Quantitative Data & Material Requirements

The following table summarizes the stoichiometric requirements and expected outcomes for a standard laboratory-scale synthesis.

StageCompoundMW ( g/mol )EquivalentsExpected YieldRole
1 2-Nitrobenzoic Acid167.121.0N/AStarting Material
1 Chlorosulfonic Acid (ClSO₃H)116.525.0N/AReagent & Solvent
1 4-(Chlorosulfonyl)-2-nitrobenzoic Acid265.63N/A75 - 85%Intermediate
2 Aqueous Ammonia (28% NH₄OH)17.0310.0N/ANucleophile / Base
2 2-Nitro-4-sulfamoylbenzoic Acid246.20N/A80 - 90%Final Product

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Chlorosulfonyl)-2-nitrobenzoic Acid

Causality & Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with moisture to release HCl and H₂SO₄. The reaction must be performed in a thoroughly dried apparatus under a fume hood. The acidic environment and elevated temperature are critical parameters to overcome the deactivating nature of the aromatic ring[1].

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize evolved HCl gas).

  • Addition: Add chlorosulfonic acid (5.0 eq) to the flask and cool to 0 °C using an ice bath.

  • Substrate Introduction: Slowly add 2-nitrobenzoic acid (1.0 eq) in small portions over 30 minutes. Rationale: The initial protonation and reaction are exothermic; controlled addition prevents thermal runaway.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 100–110 °C using an oil bath. Maintain this temperature with vigorous stirring for 4 to 6 hours.

  • Quenching: Allow the mixture to cool to room temperature. Carefully and dropwise, pour the reaction mixture onto a large excess of vigorously stirred crushed ice (approx. 10x the reaction volume). Rationale: This safely hydrolyzes the excess chlorosulfonic acid while precipitating the highly hydrophobic sulfonyl chloride intermediate.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water to remove residual sulfuric and hydrochloric acids.

  • System Validation: Dry a small sample and check the melting point (Expected: ~152–155 °C). The intermediate should be used promptly in the next step, as sulfonyl chlorides are prone to slow hydrolysis upon prolonged exposure to atmospheric moisture.

Step 2: Synthesis of 2-Nitro-4-sulfamoylbenzoic Acid

Causality Note: The amidation must be performed at low temperatures. While the sulfonyl chloride is highly reactive toward amines, elevated temperatures will increase the rate of competitive hydrolysis (attack by water) to form the undesired sulfonic acid byproduct[2].

  • Suspension: Suspend the freshly prepared 4-(chlorosulfonyl)-2-nitrobenzoic Acid (1.0 eq) in a minimal amount of cold water or tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Amidation: Dropwise, add an excess of cold aqueous ammonia (28%, 10.0 eq) while maintaining the internal temperature below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Rationale: As the reaction proceeds, the solid will dissolve because the carboxylic acid moiety is deprotonated by the excess ammonia, forming a highly soluble ammonium carboxylate salt.

  • Acidification: Cool the clear solution again to 0 °C. Slowly add concentrated HCl dropwise until the solution reaches pH 1–2. Rationale: Acidification protonates the carboxylate group, drastically reducing the aqueous solubility of the molecule and causing the target sulfonamide to precipitate.

  • Isolation: Filter the white to off-white precipitate under vacuum. Wash the filter cake with cold distilled water until the filtrate is pH neutral.

  • System Validation: Dry the product under vacuum at 50 °C. Validate the completion of the synthesis via LC-MS (Expected m/z: [M-H]⁻ 245.0) and ¹H NMR (DMSO-d₆), ensuring the disappearance of the highly deshielded sulfonyl chloride protons and the appearance of the broad singlet corresponding to the -SO₂NH₂ protons.

References

Sources

Application

Comprehensive HPLC Method Development and Validation for the Analysis of 2-Nitro-4-sulfamoylbenzoic Acid

Executive Summary 2-Nitro-4-sulfamoylbenzoic acid (CAS 29092-31-7) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate and potential impurity in the manufacturing of [1], such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nitro-4-sulfamoylbenzoic acid (CAS 29092-31-7) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate and potential impurity in the manufacturing of [1], such as loop diuretics and specific metalloenzyme inhibitors. Accurate quantification of this compound is essential for ensuring active pharmaceutical ingredient (API) purity and regulatory compliance. This application note details the autonomous development, optimization, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically to the unique physicochemical properties of 2-Nitro-4-sulfamoylbenzoic acid.

Physicochemical Rationale & Mechanistic Insights

As a Senior Application Scientist, method development begins not with empirical screening, but with a fundamental understanding of the analyte's molecular architecture. 2-Nitro-4-sulfamoylbenzoic acid contains two ionizable moieties: a highly acidic carboxylic acid and a weakly acidic sulfonamide group.

  • Ion Suppression & Mobile Phase Causality : The ortho-nitro group exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the carboxylic acid to approximately 2.0–2.5. If analyzed at a neutral pH, the molecule will be fully ionized, leading to poor retention on a hydrophobic C18 stationary phase and severe peak tailing due to secondary interactions with residual silanols. To enforce a self-validating, robust retention mechanism, the mobile phase pH must be strictly maintained below 2.0. Therefore, 0.1% Trifluoroacetic acid (TFA) in water is selected as Mobile Phase A. TFA acts as an excellent ion-pairing agent and pH buffer, ensuring the analyte remains in its neutral, protonated state for optimal partitioning into the stationary phase.

  • Chromophore & Detection Strategy : The extended conjugated π -system of the nitroaromatic ring facilitates strong π→π∗ transitions. UV-Vis profiling indicates a robust absorption maximum ( λmax​ ) at 254 nm. Selecting this wavelength maximizes the signal-to-noise ratio (S/N) while minimizing baseline drift during gradient elution.

  • Stationary Phase Selection : A high-carbon load, fully end-capped C18 column (100Å, 5 µm) is chosen to maximize hydrophobic retention and shield the acidic analyte from unreacted surface silanols, strictly adhering to [2] for L1 packing materials.

Method Development Strategy

The following diagram illustrates the logical causality driving the method development workflow, ensuring every parameter is scientifically justified before experimental execution.

HPLC_Method_Dev N1 Analyte Profiling 2-Nitro-4-sulfamoylbenzoic acid N2 pKa Analysis COOH (pKa ~2.2) N1->N2 N3 UV-Vis Profiling Max Absorbance: 254 nm N1->N3 N4 Mobile Phase Selection A: 0.1% TFA (pH ~2.0) | B: ACN N2->N4 Dictates pH N7 System Suitability (SST) Tailing ≤ 1.5 | Plates ≥ 5000 N3->N7 Dictates Wavelength N6 Gradient Optimization 5% to 60% B over 15 min N4->N6 N5 Stationary Phase C18, End-capped, 5 µm N5->N6 N6->N7 N8 Method Validation ICH Q2(R1) Guidelines N7->N8

Fig 1: Logical HPLC method development workflow for 2-Nitro-4-sulfamoylbenzoic acid.

Step-by-Step Analytical Protocol

Self-Validating System Design : This protocol is designed to be self-validating. Before any sample is quantified, the system must pass a rigorous System Suitability Test (SST) to prove chromatographic fitness and column integrity.

Reagents and Materials
  • 2-Nitro-4-sulfamoylbenzoic acid reference standard (Purity 98.0%) sourced from [3].

  • HPLC-grade Acetonitrile (ACN) and Water (18.2 M Ω⋅ cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µm, 100ÅHigh carbon load for polar/acidic retention.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Ion suppression of the carboxylic acid.
Mobile Phase B 100% AcetonitrileStrong eluent for gradient elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°CEnsures reproducible retention and lowers backpressure.
Detection Wavelength 254 nm (UV/DAD)Captures π→π∗ transitions of the nitro group.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
12.1595
15.0595
15.1955
20.0955
Preparation of Solutions
  • Diluent : 50:50 (v/v) Water:Acetonitrile. Rationale: Matches the mid-point of the gradient to prevent solvent-mismatch peak distortion (fronting) while ensuring complete dissolution of the moderately polar analyte.

  • Standard Preparation (100 µg/mL) : Accurately weigh 10.0 mg of 2-Nitro-4-sulfamoylbenzoic acid into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume.

  • System Suitability Solution : Spike the standard preparation with a known related impurity (e.g., 4-sulfamoylbenzoic acid) at 10 µg/mL to verify critical pair resolution.

Execution Workflow
  • Equilibrate the column with initial gradient conditions (5% B) for at least 10 column volumes (approx. 15 minutes) until the baseline is stable.

  • Inject a blank (Diluent) to confirm the absence of ghost peaks or carryover.

  • Inject the System Suitability Solution in replicate (n=6).

  • Evaluate SST parameters against acceptance criteria.

  • Proceed with sample injections only if the SST passes.

System Suitability & Quantitative Validation Data

The method was validated in strict accordance with [4], evaluating linearity, accuracy, precision, and sensitivity.

Table 1: System Suitability Testing (SST) Criteria & Results (Parameters calculated per [5])

ParameterUSP <621> Acceptance CriteriaObserved ResultStatus
Retention Time ( tR​ ) N/A8.45 minRecord
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 5,00012,450Pass
Resolution ( Rs​ ) * 1.53.2Pass
Injection Precision (%RSD) 2.0% (n=6)0.45%Pass

*Resolution calculated between 2-Nitro-4-sulfamoylbenzoic acid and its critical related impurity.

Table 2: ICH Q2(R1) Validation Summary

Validation ParameterRange / CriteriaResult
Linearity Range 1.0 – 150 µg/mL R2 = 0.9998
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantitation (LOQ) S/N 100.15 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.8% ± 0.6%
Method Precision (Repeatability) %RSD 2.0% (n=6)0.52%
Intermediate Precision %RSD 2.0% (Different day/analyst)0.68%

Conclusion

By anchoring the chromatographic parameters to the intrinsic physicochemical properties of 2-Nitro-4-sulfamoylbenzoic acid, this HPLC method achieves superior retention, peak symmetry, and sensitivity. The use of 0.1% TFA effectively suppresses the ionization of the ortho-nitrobenzoic acid moiety, while the optimized gradient ensures rapid elution without compromising resolution. The self-validating SST framework guarantees day-to-day reliability, making this protocol highly suitable for routine quality control and API impurity profiling.

References

  • US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides Source: Google Patents URL
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • USP Chapter <621> Chromatography Overview & Key Points Source: Phenomenex URL:[Link]

  • General Chapter <621> Chromatography Source: United States Pharmacopeia (USP) / Waters Corporation URL:[Link]

Sources

Method

catalytic reduction of 2-Nitro-4-sulfamoylbenzoic acid to amino derivatives

An In-Depth Guide to the Selective Catalytic Reduction of 2-Nitro-4-sulfamoylbenzoic Acid to 2-Amino-4-sulfamoylbenzoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Selective Catalytic Reduction of 2-Nitro-4-sulfamoylbenzoic Acid to 2-Amino-4-sulfamoylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of 2-Nitro-4-sulfamoylbenzoic acid to its corresponding amino derivative, 2-Amino-4-sulfamoylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The focus of this document is on achieving high chemoselectivity, where the nitro group is reduced without affecting the carboxylic acid and sulfonamide functionalities. We will delve into the mechanistic rationale behind catalyst selection, the optimization of reaction parameters, and provide step-by-step protocols for both high-pressure and atmospheric hydrogenation setups. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a direct route to anilines, which are pivotal building blocks for a vast array of pharmaceuticals, dyes, and agrochemicals.[1] The target molecule of this guide, 2-Amino-4-sulfamoylbenzoic acid, is a valuable intermediate in medicinal chemistry. Its structural analogue, 3-amino-4-chloro-5-sulfamoylbenzoic acid, is a key precursor for the synthesis of the diuretic drug bumetanide.[2] Similarly, related sulfamoylbenzoic acids are foundational to the synthesis of other loop diuretics like furosemide.[3][4]

The primary challenge in the reduction of 2-Nitro-4-sulfamoylbenzoic acid lies in the chemoselective transformation of the nitro group in the presence of two other potentially reactive functional groups: a carboxylic acid and a sulfonamide. Catalytic hydrogenation stands out as the preferred industrial method for this type of conversion due to its high efficiency, selectivity, and cleaner environmental profile compared to stoichiometric reducing agents like iron in acidic media or tin(II) chloride.[2][5]

This guide will focus on heterogeneous catalytic systems, with a particular emphasis on palladium on carbon (Pd/C), a robust and highly effective catalyst for this transformation.[2]

Mechanistic Insights and Catalyst Selection

The Hydrogenation Pathway

The catalytic hydrogenation of an aromatic nitro group is a complex surface-mediated process involving the transfer of six hydrogen atoms. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.[2] The generally accepted pathway is illustrated below.

G cluster_main Reaction Pathway Start 2-Nitro-4-sulfamoylbenzoic Acid (Ar-NO₂) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + H₂ (cat.) Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + H₂ (cat.) End 2-Amino-4-sulfamoylbenzoic Acid (Ar-NH₂) Intermediate2->End + H₂ (cat.)

Caption: Generalized reaction pathway for nitro group reduction.

Catalyst Choice: A Comparative Analysis

The choice of catalyst is paramount for a successful and selective reduction. While various catalytic systems can reduce nitro groups, their performance in the presence of other functional groups can differ significantly.

CatalystTypical Loading (w/w)PressureTemperature (°C)Key Advantages & Considerations
10% Pd/C 1-5%1-7 atm (15-100 psi)Room Temp - 50High activity and selectivity for nitro group reduction.[2] The catalyst of choice for this transformation.
Raney Nickel 5-10%3-7 atm (50-100 psi)25-50Effective, but can be less selective. Pyrophoric nature requires careful handling.[6]
5% Pt/C 5-10%3-7 atm (50-100 psi)25-50Highly active, but may lead to over-reduction or side reactions if not carefully controlled.[6]
Iron (Fe) StoichiometricAtmosphericRefluxA classic method (Béchamp reduction), but generates significant iron oxide waste.[1][7]

For the reduction of 2-Nitro-4-sulfamoylbenzoic acid, Palladium on Carbon (Pd/C) is highly recommended due to its excellent track record in selectively reducing nitro groups without affecting carboxylic acids or sulfonamides under mild conditions.[2]

Detailed Experimental Protocols

Safety Precaution: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially after use). All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Ensure there are no sources of ignition nearby.

Protocol 1: High-Pressure Hydrogenation in a Parr Shaker

This protocol is suitable for larger scale reactions (gram to multi-gram scale) and offers faster reaction times due to higher hydrogen pressure.

Materials and Equipment:

  • 2-Nitro-4-sulfamoylbenzoic acid

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (ACS grade)

  • Parr-type hydrogenation apparatus or a similar autoclave

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactor Setup: To a clean and dry pressure vessel, add 2-Nitro-4-sulfamoylbenzoic acid (e.g., 10.0 g, 1.0 eq).

  • Solvent Addition: Add methanol to dissolve the substrate (e.g., 100-150 mL). The concentration should be optimized based on the solubility of the starting material.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (e.g., 0.2-0.5 g, 2-5% by weight of the substrate).[2] Note: Do not add the dry catalyst in the open air as it can be pyrophoric.

  • System Purge: Securely seal the reactor. Purge the system with nitrogen 3-5 times to remove all oxygen, followed by 2-3 purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[2] Begin vigorous stirring and, if necessary, heat the reaction to the target temperature (e.g., 40-45 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. A stable pressure reading indicates the reaction is complete. For a more precise determination, carefully depressurize, take an aliquot, and analyze by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely as it is pyrophoric. Quench the filter cake with water immediately after filtration.

  • Product Isolation: Remove the solvent (methanol) from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-Amino-4-sulfamoylbenzoic acid, which can be further purified by recrystallization if necessary.

Protocol 2: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)

This protocol is ideal for small-scale synthesis (milligram to ~1 gram) and uses simpler equipment.

Materials and Equipment:

  • 2-Nitro-4-sulfamoylbenzoic acid

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethyl Acetate or Ethanol (ACS grade)

  • Two or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup

  • Vacuum/inert gas manifold

Step-by-Step Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Nitro-4-sulfamoylbenzoic acid (e.g., 1.0 g) in a suitable solvent like ethyl acetate (20-30 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 50-100 mg).

  • System Purge: Seal the flask. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle 3 times.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure the system is sealed but not over-pressurized.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Once the starting material is consumed (as indicated by TLC), carefully purge the flask with nitrogen. Filter the mixture through Celite® to remove the catalyst, and wash the filter cake with a small amount of the reaction solvent. The combined filtrate is then concentrated under reduced pressure to afford the product.

G cluster_workflow Experimental Workflow Start Charge Reactor with Substrate & Solvent Catalyst Add Pd/C Catalyst (under N₂) Start->Catalyst Purge Seal & Purge System (N₂ then H₂) Catalyst->Purge React Pressurize with H₂ & Stir Purge->React Monitor Monitor H₂ Uptake and/or TLC/HPLC React->Monitor Cooldown Cool, Vent H₂ & Purge with N₂ Monitor->Cooldown Filter Filter through Celite® to Remove Catalyst Cooldown->Filter Isolate Concentrate Filtrate to Obtain Product Filter->Isolate

Caption: A typical workflow for catalytic hydrogenation.

Analytical Monitoring and Characterization

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): A simple and effective method to monitor the disappearance of the starting material.

    • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1) with a small amount of acetic acid (1%) can often provide good separation.

    • Visualization: UV light (254 nm). The starting nitro compound and the product amine will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the final product. A reversed-phase C18 column is typically used.[8]

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile.

    • Detection: UV detection at 254 nm or a range suitable for aromatic compounds (210-280 nm).[9]

Product Characterization

The identity and purity of the final product, 2-Amino-4-sulfamoylbenzoic acid, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of the nitro group and the appearance of an amino group will cause characteristic shifts in the aromatic proton signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To observe the characteristic N-H stretching vibrations of the newly formed amine group.

Conclusion

The catalytic reduction of 2-Nitro-4-sulfamoylbenzoic acid is a highly efficient and selective transformation when appropriate conditions are employed. Palladium on carbon remains the catalyst of choice, offering excellent yields under mild pressures and temperatures. By following the detailed protocols and safety guidelines outlined in this document, researchers can reliably synthesize 2-Amino-4-sulfamoylbenzoic acid, a key intermediate for further synthetic applications in the pharmaceutical industry. Careful monitoring of the reaction and proper characterization of the final product are essential for ensuring a successful outcome.

References

  • Benchchem. Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Benchchem.
  • Benchchem. A literature review on the synthesis of furosemide precursors. Benchchem.
  • Zeng, X., et al. (2021).
  • Jadhav, S. D., et al. (2012).
  • GPAT DISCUSSION CENTER. (2019). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube.
  • Pehlivan, L., et al. (2010). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Chemical Synthesis Database. 2-amino-4-chloro-5-sulfamoylbenzoic acid.
  • Google Patents. (2015). CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.
  • Google Patents. (2015). CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
  • Orlandi, M., et al. (2017). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • Osorio-Vargas, P., et al. (2020).
  • Wang, H., et al. (2019).
  • Google Patents. (2016). CN105906589A - Preparation method of furosemide.
  • Benchchem. A Comparative Analysis of Catalysts for Nitro Group Reduction in Bumetanide Synthesis. Benchchem.
  • Benchchem. Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid. Benchchem.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Google Patents. (1998). US5739361A - Process for the preparation of furosemide.
  • Google Patents. (1978). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Wang, F., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.
  • Calvin Digital Commons. (2021).
  • Wikipedia.
  • Google Patents. (1989). EP0347136A2 - Method for reducing aromatic nitro groups.
  • Wang, Y., et al. (2023).
  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
  • Ghorbani-Vaghei, R., et al. (2022).
  • Wikipedia. Reduction of nitro compounds. Wikipedia.
  • Martin, N. J. A., et al. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society.
  • PubMed. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
  • Chemical Communications (RSC Publishing). Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids to 3-benzylidene-3H-isochroman-1,4-diones.
  • Shimadzu. Analytical Methods for Amino Acids.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Agilent. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies.
  • Francioso, A., et al. (2017). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. PubMed.

Sources

Application

Application Note: LC-ESI-MS/MS Fragmentation Dynamics of 2-Nitro-4-sulfamoylbenzoic Acid

Executive Summary 2-Nitro-4-sulfamoylbenzoic acid (CAS 29092-31-7; MW 246.20 g/mol ) is a critical synthetic intermediate in the development of sulfonamide-based therapeutics, including loop diuretics and carbonic anhydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nitro-4-sulfamoylbenzoic acid (CAS 29092-31-7; MW 246.20 g/mol ) is a critical synthetic intermediate in the development of sulfonamide-based therapeutics, including loop diuretics and carbonic anhydrase inhibitors[1]. Accurate structural elucidation of this compound is essential for impurity profiling, pharmacokinetic monitoring, and quality control. This application note provides a comprehensive, self-validating protocol for the analysis of 2-Nitro-4-sulfamoylbenzoic acid using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), detailing the mechanistic causality behind its specific fragmentation pathways.

Mechanistic Principles of Ionization and Fragmentation

To achieve high-confidence structural annotation, it is necessary to understand the gas-phase behavior of the molecule's three primary functional groups: the carboxylic acid, the nitro group, and the sulfonamide moiety.

Ionization Strategy: The Causality of Negative ESI

2-Nitro-4-sulfamoylbenzoic acid possesses two highly acidic functional groups: a carboxylic acid ( pKa​≈2.5 ) and a sulfonamide ( pKa​≈10.0 ). Electrospray Ionization (ESI) in negative ion mode is explicitly chosen over positive mode because it exploits this inherent acidity[2]. The basic droplets in the ESI source facilitate the abstraction of a proton, yielding a highly stable, abundant deprotonated precursor ion [M−H]− at m/z 244.987.

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 245.0 precursor in the quadrupole, Collision-Induced Dissociation (CID) using nitrogen or argon gas triggers specific, predictable bond cleavages:

  • Decarboxylation (-CO₂, 44 Da): Nitroaromatic carboxylic acids are highly susceptible to thermal and collision-induced decarboxylation[3]. The electron-withdrawing nitro group at the ortho position stabilizes the resulting carbanion, making the transition from m/z 245.0 to m/z 201.0 a dominant low-energy pathway[4].

  • Sulfonamide Extrusion (-SO₂, 64 Da): Deprotonated sulfonamides undergo a characteristic loss of neutral sulfur dioxide[5]. This occurs either via a direct homolytic cleavage or an intramolecular Smiles-type rearrangement, leading to an anilide anion (m/z 181.0)[5].

  • Nitro Group Cleavage (-NO₂, 46 Da): At higher collision energies, the cleavage of the C-N bond of the nitro group results in the loss of a neutral NO₂ radical (m/z 199.0)[4].

Fragmentation M [M-H]⁻ m/z 245.0 (Precursor Ion) F1 [M-H-CO₂]⁻ m/z 201.0 (Decarboxylation) M->F1 -CO₂ (44 Da) F2 [M-H-SO₂]⁻ m/z 181.0 (Smiles Rearrangement) M->F2 -SO₂ (64 Da) F3 [M-H-NO₂]⁻ m/z 199.0 (Nitro Cleavage) M->F3 -NO₂ (46 Da) F5 [M-H-SO₂NH₂]⁻ m/z 165.0 (Sulfamoyl Cleavage) M->F5 -SO₂NH₂ (80 Da) F4 [M-H-CO₂-SO₂]⁻ m/z 137.0 (Dual Loss) F1->F4 -SO₂ (64 Da) F2->F4 -CO₂ (44 Da)

CID fragmentation pathway of 2-Nitro-4-sulfamoylbenzoic acid [M-H]⁻ (m/z 245.0).

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps. Do not deviate from the specified mobile phase additives, as they directly dictate ionization efficiency.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-Nitro-4-sulfamoylbenzoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol : Water.

  • Causality Check: Avoid using highly acidic diluents (e.g., 1% Formic Acid). Forcing the molecule into its fully protonated state prior to ESI- will severely quench the negative ion signal.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 10 mM Ammonium Acetate (pH ~6.8).

    • Causality: Ammonium acetate is selected over formic acid. Formic acid suppresses ionization in negative mode by providing excess protons. The acetate anion acts as a weak gas-phase base, abstracting a proton from the analyte to maximize [M−H]− yield.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; re-equilibrate at 5% B for 2 minutes. Flow rate: 0.3 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole or Q-TOF)
  • Polarity: Negative ESI (-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramp: 10 eV to 40 eV.

    • Causality: A CE of 10-15 eV is required to observe the fragile decarboxylation (-CO₂) event. A higher CE of 25-35 eV is necessary to drive the secondary SO₂ extrusion and NO₂ cleavage.

System Validation Step

Before acquiring sample data, run a solvent blank. Immediately following the sample run, verify the isotopic pattern of the precursor ion (m/z 245.0). You must observe an M+2 isotopic peak (m/z 247.0) at approximately 4.4% relative abundance. This self-validates the presence of the Sulfur atom ( 34S ) in the precursor ion, confirming the correct analyte has been isolated before interpreting the MS/MS spectra.

LCMS_Workflow Sample Sample Prep (1 µg/mL, Neutral pH) LC UHPLC Separation (NH₄OAc Buffer) Sample->LC ESI ESI(-) Ionization (Deprotonation) LC->ESI Q1 Precursor Selection (m/z 245.0) ESI->Q1 CID CID Fragmentation (10-40 eV) Q1->CID TOF High-Res Mass Analysis (Orbitrap/TOF) CID->TOF

LC-ESI-MS/MS workflow for the analysis of 2-Nitro-4-sulfamoylbenzoic acid.

Quantitative Data Presentation

The following table summarizes the exact masses and elemental compositions of the primary fragment ions generated during the CID of 2-Nitro-4-sulfamoylbenzoic acid.

Ion TypeFragment FormulaExact Mass (m/z)Neutral LossNeutral Loss Mass (Da)Relative Abundance / Optimal CE
Precursor [C7​H5​N2​O6​S]− 244.9874N/AN/A100% (Pre-CID)
Product 1 [C6​H5​N2​O4​S]− 200.9975 −CO2​ 43.9898High (Low CE: 10-15 eV)
Product 2 [C7​H5​N2​O4​]− 181.0254 −SO2​ 63.9619Medium (Mid CE: 20-25 eV)
Product 3 [C7​H5​NO4​S]− 198.9944 −NO2​ 45.9929Low (High CE: 30-40 eV)
Product 4 [C6​H5​N2​O2​]− 137.0355 −CO2​,−SO2​ 107.9517Medium (High CE: 30-40 eV)
Product 5 [C7​H4​NO4​]− 165.0058 −SO2​NH2​ 79.9816Low (Mid CE: 20-30 eV)

Note: Exact masses are calculated based on the monoisotopic mass of the most abundant isotopes ( 12C , 1H , 14N , 16O , 32S ).

References

  • A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. Benchchem.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry (ACS).
  • Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography – tandem mass spectrometry. ResearchGate.
  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-Nitro-4-sulfamoylbenzoic Acid Batches

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Nitro-4-sulfamoylbenzoic acid (CAS 29092-31-7) , a critical intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Nitro-4-sulfamoylbenzoic acid (CAS 29092-31-7) , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and engineered metalloenzyme binders [1].

Because this compound is typically synthesized via the aggressive oxidation of 4-methyl-3-nitrobenzenesulfonamide using strong oxidants like potassium permanganate (KMnO 4​ ) [2], crude batches frequently suffer from unreacted starting materials, over-oxidation, and hydrolysis impurities. This guide provides field-proven, self-validating protocols to isolate highly pure batches.

Quantitative Impurity Profiling

To successfully purify your batch, you must exploit the distinct physicochemical properties of the target molecule and its impurities. Below is a quantitative summary of the most common contaminants encountered during synthesis.

CompoundOrigin / MechanismMolecular WeightpK a​ ValuesAqueous Solubility Profile
2-Nitro-4-sulfamoylbenzoic acid Target Product 246.20 g/mol ~2.5 (-COOH)~10.0 (-SO 2​ NH 2​ )Soluble at pH > 4.0Insoluble at pH < 2.0
4-Methyl-3-nitrobenzenesulfonamide Unreacted starting material216.21 g/mol ~10.0 (-SO 2​ NH 2​ )Insoluble at pH < 8.5
2-Nitro-4-sulfobenzoic acid Sulfonamide hydrolysis247.18 g/mol < 0 (-SO 3​ H)~2.5 (-COOH)Highly soluble at all pH levels
4-Formyl-3-nitrobenzenesulfonamide Incomplete oxidation230.20 g/mol ~10.0 (-SO 2​ NH 2​ )Insoluble at pH < 8.5

Troubleshooting FAQs

Q: My isolated product has a dark brown tint instead of being a pale yellow/white powder. How do I fix this? A: The brown discoloration is almost certainly colloidal manganese dioxide (MnO 2​ ) that bypassed the initial filtration during the KMnO 4​ workup. Causality & Solution: MnO 2​ is insoluble at all pH levels, but it forms fine colloids. Re-dissolve your crude product in a mild base (e.g., saturated NaHCO 3​ to reach pH 8). Add 5% w/w activated carbon and a layer of Celite. Heat to 60°C for 15 minutes, and perform a hot vacuum filtration. The Celite bed will trap the colloidal MnO 2​ , yielding a clear, pale-yellow filtrate ready for acid precipitation.

Q: Why does my batch contain high levels of 2-nitro-4-sulfobenzoic acid, and how do I remove it? A: The sulfonamide linkage is susceptible to hydrolysis under harsh alkaline conditions [3]. During KMnO 4​ oxidation, the reaction is often run under basic conditions with heat. Prolonged heating leads to nucleophilic attack by hydroxide ions on the sulfonyl center, displacing ammonia and forming the sulfonic acid. Causality & Solution: To remove it, exploit the pK a​ difference. Sulfonic acids have a pK a​ < 0, meaning they remain deprotonated (and highly water-soluble) even at very low pH. By acidifying your batch to pH 1.5, the target 2-nitro-4-sulfamoylbenzoic acid becomes fully protonated and precipitates, while the sulfonic acid impurity remains dissolved in the mother liquor.

Q: How can I selectively remove unreacted 4-methyl-3-nitrobenzenesulfonamide? A: Use a controlled pH titration. The starting material lacks a carboxylic acid group, meaning its only ionizable group is the sulfonamide (pK a​ ~10). Causality & Solution: If you adjust the aqueous reaction mixture to exactly pH 7.5, the target product's carboxylic acid (pK a​ ~2.5) is deprotonated, keeping it soluble as a carboxylate salt. However, the starting material is entirely neutral at pH 7.5 and will precipitate out of the aqueous phase. Filter the solution to remove the starting material before conducting the final acidification step.

Experimental Protocol: pK a​ -Driven Acid-Base Purification

This self-validating methodology relies on strict pH control to sequentially crash out impurities and the target molecule based on their ionization states.

Step 1: Complete Dissolution

  • Suspend the crude 2-nitro-4-sulfamoylbenzoic acid in distilled water (10 mL per gram of crude).

  • Slowly add 2M NaOH under continuous stirring until the pH reaches 10.0 – 11.0. Ensure complete dissolution of all organic matter. (Note: Any remaining solid is likely MnO 2​ and should be filtered off).

Step 2: Selective Precipitation of Starting Material (SM)

  • Carefully titrate the highly basic solution with 1M HCl until the pH reaches exactly 7.5 .

  • Stir the suspension for 30 minutes at room temperature. At this pH, unreacted 4-methyl-3-nitrobenzenesulfonamide and incomplete oxidation products are neutralized and precipitate.

  • Filter the suspension through a fine glass frit. Discard the filter cake (or retain for SM recovery). Keep the filtrate , which contains your target molecule.

Step 3: Target Isolation and Hydrolysis Impurity Removal

  • Transfer the filtrate to an ice bath and cool to 0–5°C.

  • Slowly add concentrated HCl (37%) dropwise under vigorous stirring until the pH reaches 1.5 – 2.0 . The target 2-nitro-4-sulfamoylbenzoic acid will precipitate as a dense, pale-yellow solid.

  • The hydrolysis impurity (2-nitro-4-sulfobenzoic acid) remains soluble in the highly acidic mother liquor.

  • Filter the target compound. Wash the filter cake with a minimal amount of ice-cold water to displace residual acid without causing yield loss.

  • Dry the purified solid under vacuum at 50°C for 12 hours.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Nitro-4-sulfamoylbenzoic Acid (Contains SM & Hydrolysis Impurities) Base Dissolve in 2M NaOH (pH 10.0 - 11.0) Crude->Base pH7 Titrate to pH 7.5 with 1M HCl (Stir 30 min) Base->pH7 Filter1 Filtration 1 pH7->Filter1 Solid1 Filter Cake: Unreacted SM & Intermediates Filter1->Solid1 Solid Filtrate1 Filtrate: Target Carboxylate & Sulfonate Impurity Filter1->Filtrate1 Liquid pH1 Acidify to pH 1.5 with Conc. HCl (Cool to 0-5°C) Filtrate1->pH1 Filter2 Filtration 2 pH1->Filter2 Solid2 Pure Target: 2-Nitro-4-sulfamoylbenzoic Acid Filter2->Solid2 Solid Filtrate2 Mother Liquor: 2-Nitro-4-sulfobenzoic Acid (Hydrolysis Impurity) Filter2->Filtrate2 Liquid

Fig 1. pKa-driven acid-base extraction workflow for 2-Nitro-4-sulfamoylbenzoic acid purification.

References

  • US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides.Google Patents.
Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2-Nitro-4-sulfamoylbenzoic Acid Purification

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the purification of 2-Nitro-4-sulfamoylbenzoic acid via crystallization. Due to the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the purification of 2-Nitro-4-sulfamoylbenzoic acid via crystallization. Due to the molecule's multifunctional nature—possessing a carboxylic acid, a nitro group, and a sulfonamide moiety—achieving high purity and yield can be challenging. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address common issues encountered in the laboratory. The methodologies described are grounded in fundamental crystallization principles and supported by established literature on structurally related compounds.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific, outcome-based problems in a question-and-answer format. Each answer provides an explanation of the underlying cause and a step-by-step protocol to resolve the issue.

Q1: My compound "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

Expertise & Causality: "Oiling out," or liquid-liquid phase separation, occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute in the impure solvent matrix. The high degree of supersaturation, often caused by rapid cooling or the use of too little solvent, drives the compound out of solution as a liquid oil rather than an ordered, solid crystal lattice. This is problematic as oils tend to entrap impurities and rarely solidify into a pure crystalline form.

Trustworthy Solutions:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allowing the solution to cool naturally to room temperature before introducing an ice bath encourages the system to remain in the metastable zone longer, promoting nucleation and growth of orderly crystals rather than amorphous precipitation.[1]

  • Increase Solvent Volume: The initial solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more hot solvent (in 10-20% increments) until the solution is fully saturated but no longer on the verge of oiling out.

  • Modify the Solvent System: If the issue persists, the chosen solvent may be unsuitable. Consider adding a co-solvent in which the compound is less soluble (an anti-solvent) to the hot, dissolved solution to lower the supersaturation threshold more gently.

Protocol 1: Recovering from an "Oiling Out" Event

  • Re-dissolution: Place the flask containing the oil and solvent back on a hot plate and gently heat with stirring until the oil completely redissolves into a homogeneous solution.

  • Dilution: Add an additional 20-25% of the initial solvent volume to the hot solution to reduce the concentration.

  • Slow Cooling: Remove the flask from the heat, insulate it (e.g., with glass wool or a towel), and allow it to cool slowly and undisturbed towards room temperature. This minimizes thermal shock.

  • Induce Crystallization (If Necessary): If no crystals have formed by the time the solution reaches ambient temperature, consider scratching the inner surface of the flask with a glass rod or adding a single seed crystal.[2]

  • Complete Crystallization: Once crystal formation is evident, allow the flask to stand at room temperature for several hours before moving it to an ice bath to maximize the yield.[1]

Q2: My final crystal yield is consistently low. What strategies can I employ to improve it?

Expertise & Causality: Low yield is typically attributed to one of two factors: significant solubility of the compound in the mother liquor at low temperatures, or premature crystallization during a hot filtration step. To maximize yield, the ideal solvent system should exhibit high solubility for the compound at elevated temperatures and very low solubility at low temperatures (e.g., 0-4 °C).

Trustworthy Solutions:

  • Optimize the Solvent System: The initial choice of solvent may be too "good," meaning the compound remains partially dissolved even after cooling. A systematic solvent screen is recommended to identify a better system.

  • Utilize an Anti-Solvent: If a single solvent system proves inadequate, an anti-solvent precipitation approach is highly effective.[2] The compound is dissolved in a minimum of a "good" solvent, and a miscible "poor" solvent (the anti-solvent) is added to induce precipitation. Water often serves as an excellent anti-solvent for compounds dissolved in polar organic solvents like ethanol or acetone.[3]

  • Minimize Transfer Losses: Ensure all equipment used for hot filtration is pre-heated to prevent the product from crystallizing on the funnel or filter paper.[1] Using a stemless funnel can also mitigate this issue.

  • Sufficient Cooling Time: Ensure the crystallization mixture is allowed to stand in an ice bath for an adequate period (e.g., at least 30-60 minutes) to achieve maximum precipitation before filtration.

Graphviz Workflow: Troubleshooting Low Crystallization Yield

Low_Yield_Troubleshooting start Low Crystal Yield Observed check_solubility Is the compound visibly soluble in cold mother liquor? start->check_solubility yes_sol Yes check_solubility->yes_sol High Solubility no_sol No check_solubility->no_sol Low Solubility re_screen Perform Solvent Re-Screen (See Table 1) yes_sol->re_screen check_hot_filtration Was hot filtration performed? no_sol->check_hot_filtration anti_solvent Implement Anti-Solvent Crystallization Strategy (See Protocol 3) re_screen->anti_solvent yes_hf Yes check_hot_filtration->yes_hf no_hf No check_hot_filtration->no_hf optimize_hf Optimize Hot Filtration: - Preheat funnel/flask - Use stemless funnel - Minimize solvent yes_hf->optimize_hf check_cooling Review Cooling Protocol no_hf->check_cooling optimize_hf->check_cooling optimize_cooling Optimize Cooling: - Increase time in ice bath - Ensure temperature is <4°C check_cooling->optimize_cooling final_review Review Entire Process for Mechanical Losses optimize_cooling->final_review

Caption: A decision tree to guide troubleshooting for low crystallization yield.

Q3: The purity of my isolated crystals is insufficient. How can I remove persistent impurities?

Expertise & Causality: Impurities can be co-crystallized if they are structurally similar to the target compound or entrapped within the crystal lattice during rapid, uncontrolled crystal growth. For aromatic sulfonic acids, common impurities include related isomers, starting materials, and inorganic salts from the synthesis.[4] The key to removal is exploiting differences in solubility between the desired product and the impurity.

Trustworthy Solutions:

  • Solvent Selection: Choose a solvent system where the impurity has either very high solubility (so it remains in the mother liquor) or very low solubility (so it can be removed by hot filtration).

  • Activated Charcoal Treatment: If the impurities are colored, they can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. Use charcoal sparingly, as it can also adsorb the product and reduce yield.

  • Re-crystallization: A second crystallization is often the most effective method for achieving high purity. The already purified crystals are re-dissolved in a minimum of hot solvent and re-crystallized, leaving the now-less-concentrated impurities behind in the mother liquor.

  • pH-Mediated Separation: Given the presence of a carboxylic acid, the compound's solubility is highly pH-dependent. Dissolving the crude product in a basic aqueous solution (e.g., dilute NaHCO₃), filtering to remove any insoluble non-acidic impurities, and then re-precipitating the pure product by adding acid can be an effective purification strategy.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best initial solvent system for 2-Nitro-4-sulfamoylbenzoic acid?

A systematic solvent screen using small amounts of crude material is the most reliable method. The ideal single solvent for cooling crystallization will fully dissolve the compound when hot but show very low solubility when cold. For an anti-solvent system, you need a "good" solvent that readily dissolves the compound at room temperature and a miscible "anti-solvent" in which the compound is insoluble.[2]

Table 1: Solvent Selection Guidance for 2-Nitro-4-sulfamoylbenzoic Acid

Solvent Class Boiling Point (°C) Expected Behavior Rationale & Notes
Water Polar Protic 100 Poor Solvent / Anti-Solvent The molecule's acidic groups may grant some solubility, but the aromatic backbone limits it. Excellent as an anti-solvent with alcohols.[3]
Ethanol Polar Protic 78 Good Solvent Often effective for nitrobenzoic acids, especially when paired with water as an anti-solvent.[1]
Methanol Polar Protic 65 Good Solvent Similar to ethanol, generally a good solvent for polar organic molecules.[6]
Acetone Polar Aprotic 56 Good Solvent Strong solvent for many organic compounds; can be paired with a non-polar anti-solvent like heptane or a polar one like water.[7]
Ethyl Acetate Polar Aprotic 77 Moderate Solvent May be a good candidate for single-solvent crystallization due to its moderate polarity.
Acetonitrile Polar Aprotic 82 Good Solvent Often used in purification of polar compounds.
Toluene Non-polar 111 Poor Solvent / Anti-Solvent Unlikely to dissolve the compound due to high polarity mismatch.

| Heptane/Hexane| Non-polar | 98 / 69 | Poor Solvent / Anti-Solvent | Insoluble. Useful as an anti-solvent if the "good" solvent is less polar (e.g., ethyl acetate). |

Protocol 2: Small-Scale Solvent Screening

  • Preparation: Place ~20-30 mg of crude material into several small test tubes.

  • Room Temp Test: To each tube, add a different solvent dropwise (start with 0.5 mL). Agitate at room temperature. If the solid dissolves completely, it is a "good" solvent for an anti-solvent system. If it is insoluble, proceed to the next step.

  • Hot Test: For the tubes where the solid was insoluble at room temperature, heat the mixture gently in a water bath. If the solid dissolves, this is a potential candidate for cooling crystallization.

  • Cold Test: Cool the tubes from the "Hot Test" in an ice bath. The best candidates will show rapid and extensive crystal formation.

Q2: What is anti-solvent crystallization and when is it the preferred method?

Anti-solvent crystallization is a technique where a second, miscible solvent in which the product is insoluble (the anti-solvent) is added to a solution of the product. This addition drastically reduces the solubility of the product in the mixed solvent system, inducing supersaturation and causing crystallization.

This method is preferred when:

  • No single solvent provides a suitable solubility curve (i.e., high solubility when hot, low solubility when cold).

  • The compound is thermally sensitive and cannot be heated to high temperatures for dissolution.

  • Control over particle size is critical, as the rate of anti-solvent addition can influence crystal morphology.[8]

Graphviz Diagram: Principle of Anti-Solvent Crystallization

Anti_Solvent cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth & Isolation a Crude Compound + Minimum Volume of 'Good' Solvent b Clear, Concentrated Solution a->b Dissolve at RT c Slow, Dropwise Addition of 'Anti-Solvent' d Supersaturated Solution (Turbidity Appears) c->d Reduces Solubility e Crystal Growth f Filtration & Drying e->f g Pure Crystals f->g

Caption: Workflow for the anti-solvent crystallization method.

Protocol 3: General Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude 2-Nitro-4-sulfamoylbenzoic acid in the minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature with stirring.

  • Filtration (Optional): If insoluble impurities are present, filter the solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water) dropwise to the stirred solution.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[2] If precipitation is slow, scratch the flask or add a seed crystal.

  • Crystal Growth: Stop adding the anti-solvent once turbidity is established. Allow the mixture to stir for 1-2 hours to permit crystal growth.

  • Complete Precipitation: Add a larger portion of the anti-solvent to ensure maximum precipitation, then cool the mixture in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

References

  • Vertex AI Search result citing a study on antisolvent crystallization of sulfa drugs.[7]

  • Yeo, S.D., et al. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Separation Science and Technology, 42: 2645–2660. Available at: [Link][8]

  • Vertex AI Search result detailing water as an antisolvent for sulfa drugs.[3]

  • Google Patents. Purification of sulfonic acids - US3496224A. Available at: [9]

  • Google Patents. Method for the purification of aryl sulfonic acids and salts - US20020022743A1. Available at: [4]

  • Vertex AI Search result mentioning methanol and ethanol as good solvents for 3-nitrobenzoic acid.[6]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 2-Nitro-4-sulfamoylbenzoic Acid Manufacturing

Introduction: Welcome to the technical support center for the manufacturing of 2-Nitro-4-sulfamoylbenzoic acid. This molecule is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the manufacturing of 2-Nitro-4-sulfamoylbenzoic acid. This molecule is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] While its synthesis may appear straightforward at the laboratory scale, transitioning to pilot and industrial-scale production introduces significant challenges that can impact yield, purity, and safety.[3][4]

This guide is designed for researchers, chemists, and process engineers. It provides in-depth, field-proven insights into the common hurdles encountered during the scale-up of this process. We will move beyond simple procedural steps to explain the underlying chemical and engineering principles, enabling you to troubleshoot effectively and develop a robust, scalable, and safe manufacturing process.

Section 1: Overview of a Common Synthetic Pathway

The manufacturing of 2-Nitro-4-sulfamoylbenzoic acid typically follows a multi-step synthetic route. A common and economically viable pathway begins with 4-chloro-2-nitrotoluene, which undergoes oxidation to form the benzoic acid, followed by nucleophilic aromatic substitution to introduce the sulfamoyl group. An alternative, though often more challenging route, involves the direct nitration and sulfamoylation of a suitable benzoic acid precursor.

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Aromatic Substitution (Amination) cluster_2 Step 3: Purification A 4-Chloro-2-nitrotoluene B 4-Chloro-2-nitrobenzoic Acid A->B Oxidizing Agent (e.g., HNO₃, KMnO₄) High Temperature C 2-Nitro-4-sulfamoylbenzoic Acid B->C 1. Chlorosulfonic Acid 2. Ammonia D Crude Product C->D Reaction Workup (Quenching, pH Adjustment) E High-Purity Final Product D->E Crystallization (Solvent Selection, Cooling Profile)

Caption: A common synthetic workflow for 2-Nitro-4-sulfamoylbenzoic Acid.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Category: Nitration & Oxidation Challenges

Q1: My yield dropped significantly and I'm seeing new impurities after scaling up the oxidation of 4-chloro-2-nitrotoluene. Why is this happening?

A1: This is a classic scale-up problem rooted in heat and mass transfer limitations.[4][5] What works in a small flask doesn't translate directly to a large reactor for several reasons:

  • Poor Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[5] The oxidation of a methyl group is often highly exothermic. In a large batch, the heat generated in the core of the reactor cannot be removed efficiently by the cooling jacket. This leads to localized "hot spots" where the temperature rises uncontrollably, causing thermal degradation of your starting material and product, and promoting side reactions like over-oxidation or decarboxylation.

  • Inefficient Mixing: In a large vessel, achieving uniform mixing is difficult.[6] This can lead to areas of high reactant concentration, further exacerbating localized overheating and resulting in an inconsistent product profile. Minor side reactions that were negligible at the lab scale can become significant sources of impurities in a large, non-homogenous environment.[4][6]

Troubleshooting Protocol:

  • Re-evaluate Your Dosing Strategy: Instead of adding the oxidant all at once, switch to a slow, controlled feed (semi-batch operation). This allows the cooling system to keep up with the heat generation.

  • Characterize Thermal Hazard: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution under your proposed process conditions. This data is critical for ensuring safe operation at scale.

  • Improve Agitation: Review the design of your reactor's agitator, baffles, and the stirrer speed. Computational Fluid Dynamics (CFD) modeling can help optimize mixing for your specific reactor geometry and reaction mass.

  • Consider Continuous Processing: For highly exothermic reactions like nitration and oxidation, continuous flow chemistry in microreactors or plug flow reactors (PFRs) offers a much safer and more consistent alternative.[7][8] The extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing thermal runaway and improving selectivity.[7][9]

Q2: I am observing isomeric impurities during the nitration step when starting from a different precursor. How can I improve regioselectivity?

A2: Regioselectivity in aromatic nitration is governed by the directing effects of the substituents on the benzene ring and the reaction conditions. On a large scale, poor control over temperature and reactant concentration can severely impact the desired isomer ratio.

  • Mechanism Insight: The formation of the nitronium ion (NO₂⁺) is the key step, and its concentration is highly dependent on the acid mixture composition (e.g., H₂SO₄/HNO₃ ratio) and water content.[7] Variations in local concentrations due to poor mixing can alter the reactivity and selectivity of the nitrating agent.

  • Temperature Effects: The activation energies for the formation of different isomers can be very close. A lack of precise temperature control, a common issue in large reactors, can lead to an increase in undesired isomers.[9]

Optimization Strategy:

ParameterLaboratory Scale (Typical)Pilot/Plant Scale ConsiderationRationale
Temperature 0 - 10 °CMaintain strict control, e.g., 5 ± 2 °CMinimizes formation of undesired isomers and thermal decomposition.[9]
Reagent Addition Rapid addition via dropping funnelSlow, subsurface addition over several hoursPrevents localized high concentrations and exotherms.
Acid Mixture Pre-mixed H₂SO₄/HNO₃Precisely controlled ratio. Water content must be minimized.Water content reduces the concentration of the active nitronium ion, affecting reaction rate and selectivity.[7]
Mixing Magnetic StirrerHigh-torque mechanical stirrer with appropriate impeller designEnsures homogeneity of temperature and reactant concentration.

Troubleshooting Workflow for Isomeric Impurity

G start High Isomeric Impurity Detected q1 Is reaction temperature strictly controlled? start->q1 a1_yes Review Acid Composition & Water Content q1->a1_yes Yes a1_no Improve Reactor Cooling & Calibration q1->a1_no No q2 Is mixing efficient? (Check for gradients) a1_yes->q2 a1_no->q1 a2_yes Optimize Dosing Rate & Subsurface Addition q2->a2_yes Yes a2_no Modify Agitator/ Baffles; Consider CFD q2->a2_no No end_node Isomer Ratio Optimized a2_yes->end_node a2_no->q2

Caption: Decision workflow for troubleshooting isomeric impurities.

Category: Sulfamoylation & Purification

Q3: The conversion of 4-chloro-2-nitrobenzoyl chloride to the corresponding sulfonamide via ammonolysis is incomplete and inconsistent between batches. What should I investigate?

A3: Incomplete conversion during ammonolysis at scale often points to issues with mass transfer, reagent stoichiometry, or deactivation of the starting material.

  • Mass Transfer (Gas-Liquid): If you are using gaseous ammonia, its dissolution into the reaction solvent can be a rate-limiting step. In a large reactor, the headspace pressure and gas dispersion may not be sufficient for the ammonia to reach all parts of the reaction mixture effectively.

  • Reagent Quality: Aqueous ammonia solutions can lose concentration over time. Ensure you are titrating each new batch of ammonia to confirm its concentration before use.

  • Side Reactions: The primary competing reaction is the hydrolysis of the highly reactive sulfonyl chloride group back to a sulfonic acid by any water present in the system. This consumes your starting material and forms a significant impurity.

Detailed Protocol for Robust Ammonolysis:

  • Reagent Verification: Always use anhydrous solvents and verify the concentration of your ammonia source (aqueous or gaseous) immediately before use.

  • Temperature and Pressure Control: The reaction is often run under pressure to increase the concentration of dissolved ammonia.[10] Ensure your reactor is rated for the intended pressure and that the temperature is carefully controlled. A typical range might be 80-120°C.[10]

  • Efficient Gas Dispersion: If using gaseous ammonia, use a sparging tube or a gas-inducing impeller to ensure efficient dispersion of the gas into the liquid phase. Monitor the uptake of ammonia to track reaction progress.

  • In-Process Monitoring: Use TLC or HPLC to monitor the disappearance of the sulfonyl chloride starting material. Do not stop the reaction based on time alone; react until a pre-defined conversion endpoint (e.g., >99%) is reached.

Q4: I'm having difficulty with the final crystallization step. The product is oily, filters slowly, and has poor purity.

A4: Crystallization is a complex unit operation where seemingly minor changes can have a major impact on product quality. The issues you're describing point towards problems with supersaturation control, solvent choice, and impurity effects.

  • Supersaturation Control: On a large scale, cooling is less uniform. The reactor walls will cool faster than the bulk solution, potentially causing rapid, uncontrolled nucleation (crashing out) of the product. This traps impurities and solvent, leading to an oily or amorphous solid with poor filtration characteristics.

  • Solvent System: The ideal crystallization solvent (or anti-solvent) system should provide good solubility at high temperatures and poor solubility at low temperatures. The solvent system that worked in the lab may not be optimal at scale due to different cooling dynamics.

  • Impact of Impurities: Even small amounts of impurities generated during the scale-up can act as crystal habit modifiers or inhibitors, preventing the formation of well-defined, easily filterable crystals.

Troubleshooting Steps:

  • Develop a Cooling Profile: Instead of crash cooling, implement a controlled cooling profile. For example, cool rapidly to the point of initial nucleation, hold for a period to allow for crystal growth, and then resume a slow cooling ramp to the final temperature.

  • Seeding Strategy: Introduce a small quantity of high-purity seed crystals at the appropriate temperature (in the metastable zone) to control nucleation and promote the growth of larger, more uniform crystals.

  • Solvent Screening: Re-screen for optimal crystallization solvents or solvent/anti-solvent ratios at the lab scale, specifically looking for systems that produce a stable crystalline form.

  • Impurity Purging: Analyze the mother liquor to identify the impurities that are inhibiting crystallization. It may be necessary to add an extra purification step (e.g., a carbon treatment or a re-slurry) before the final crystallization to remove these problematic species.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the primary safety hazards for this process?

    • A: The key hazards are: 1) Thermal Runaway during the nitration/oxidation steps, which are highly exothermic.[8][11] 2) Explosive Nitro Compounds , which require careful handling and temperature control.[11] 3) Corrosive Reagents like chlorosulfonic acid and mixed acids, which require appropriate personal protective equipment (PPE) and handling procedures. A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.

  • Q: What are the advantages of using continuous flow chemistry for the nitration step?

    • A: Continuous flow offers significant advantages for hazardous reactions.[8] The primary benefits include superior heat transfer for excellent temperature control, enhanced mixing, smaller reactor volumes (reducing the amount of hazardous material at any given time), and the ability to safely explore more aggressive reaction conditions, often leading to higher yields and selectivity.[7][11]

  • Q: How should the acidic waste streams be handled?

    • A: The process generates significant acidic waste, particularly from the nitration (spent acid) and workup steps. This waste must be neutralized before disposal. The neutralization process itself is highly exothermic and must be performed carefully with adequate cooling. Consider process modifications that allow for the recovery and reuse of acids where possible to improve the process mass intensity (PMI) and reduce environmental impact.

Section 4: References
  • Continuous flow nitration in miniaturized devices - PMC - NIH. (2014, February 14). National Institutes of Health.

  • literature review on the synthesis of furosemide precursors - Benchchem. BenchChem.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical application. (2025, August 26). Beilstein Journal of Organic Chemistry.

  • 2-Nitro-4-methylsulfonylbenzoic acid synthesis - ChemicalBook. ChemicalBook.

  • How to Prepare 4-Chloro-2-nitrobenzoic Acid? - FAQ - Guidechem. (2021, January 31). Guidechem.

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Publishing. (2025, February 4). Royal Society of Chemistry.

  • Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid - PrepChem.com. PrepChem.com.

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. Quick Company.

  • CN106565555A - Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid - Google Patents. Google Patents.

  • EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents. Google Patents.

  • FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, October 19). Gpatindia.

  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY - YouTube. (2019, June 9). YouTube.

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020, October 6). ResearchGate.

  • Bench-Scale Nitration Methodology | PDF | Chemical Reactor - Scribd. (2013, November 22). Scribd.

  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid - Benchchem. BenchChem.

  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA. (2024, July 25). TREA.

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid | Asian Journal of Chemistry. (2015, June 22). Asian Journal of Chemistry.

  • Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid - Benchchem. BenchChem.

  • CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Google Patents. Google Patents.

  • CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents. Google Patents.

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 12). Microinnova.

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28). HWS Labortechnik.

  • 4-Chloro-2-nitrobenzoic acid synthesis - ChemicalBook. ChemicalBook.

  • 4-Chloro-2-nitrobenzoic acid - nordmann.global. Nordmann.

  • Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles - PMC. National Institutes of Health.

  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC. National Institutes of Health.

  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. (2015, February 24). Bentham Science.

  • Sustainable Chemistry and Pharmacy - Zenodo. (2024, May 22). Zenodo.

  • How to deal with Scale-up challenges of Chemistry? | Prime Scholars. (2021, October 27). Prime Scholars.

  • Solving Scale-Up Challenges in Drug Substance Manufacturing - Lupin. (2025, November 20). Lupin.

  • 2-nitro-4-sulfamoyl-benzoic acid amide | CAS#:860723-63-3 | Chemsrc. (2025, August 27). Chemsrc.

  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts.

  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. BenchChem.

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - The Royal Society of Chemistry. Royal Society of Chemistry.

  • 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem - NIH. National Institutes of Health.

  • 4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents. Google Patents.

Sources

Optimization

Technical Support Center: 2-Nitro-4-sulfamoylbenzoic Acid Coupling Troubleshooting

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that 2-Nitro-4-sulfamoylbenzoic acid presents a dual challenge in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that 2-Nitro-4-sulfamoylbenzoic acid presents a dual challenge in organic synthesis. The ortho-nitro group exerts severe steric hindrance around the carboxylic acid, while the para-sulfamoyl moiety introduces chemoselectivity and solubility issues.

This guide is designed by application scientists to troubleshoot these specific bottlenecks. We move beyond generic protocols to explain the causality behind reagent selection, ensuring your workflows are robust, reproducible, and self-validating.

Diagnostic Decision Tree: Coupling Strategy Selection

Before troubleshooting a failed reaction, ensure you have selected the correct activation strategy based on the steric demand of your amine nucleophile.

DecisionTree Start Amine Nucleophile Type Primary Primary / Unhindered Start->Primary Secondary Secondary / Moderately Hindered Start->Secondary Extreme Extremely Hindered (e.g., Aib) Start->Extreme COMU COMU + DIPEA (1.5 eq) High Yield, Low Side Reactions Primary->COMU Secondary->COMU HATU HATU + 2,6-Lutidine Pre-activate acid first Secondary->HATU AcidChloride Acid Chloride (SOCl2 / Oxalyl Chloride) Harsh but forces reaction Extreme->AcidChloride

Caption: Decision matrix for selecting the optimal coupling strategy based on amine steric hindrance.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why do standard carbodiimides (EDC/HOBt or DCC) fail with this substrate?

A: The failure is a direct result of steric and electronic causality. The ortho-nitro group creates a massive steric shield around the carboxylic acid. When activated by EDC, the resulting O-acylurea intermediate is physically blocked from nucleophilic attack by the incoming amine. Because the aminolysis step is artificially slowed down by this steric shield, the O-acylurea undergoes a rapid, irreversible intramolecular rearrangement into an unreactive N-acylurea. To overcome this, you must bypass carbodiimides and use an aminium/uronium or phosphonium salt that forms a highly reactive, less sterically demanding active ester.

Q: Should I use HATU or COMU for coupling ortho-nitrobenzoic acids?

A: COMU is the superior choice for this specific molecule. While HATU is a gold standard for difficult couplings, its activation of ortho-substituted acids is relatively slow. This slow activation leaves unreacted HATU in solution, which can directly react with your amine nucleophile. COMU, a third-generation uronium salt based on an Oxyma leaving group and a morpholine skeleton, exhibits higher coupling efficiency for sterically hindered residues and significantly reduces the risk of side reactions[1].

Q: Why am I observing "guanidinylation" of my amine nucleophile?

A: Guanidinylation occurs when your amine nucleophile attacks the uronium salt of the coupling reagent (e.g., HATU or HBTU) instead of the activated carboxylic acid, permanently capping your amine[2]. This is a direct consequence of the ortho-nitro group's steric hindrance: because the formation of the active ester is slow, excess HATU remains available in solution to react with the amine[3].

  • The Fix: Pre-activate the carboxylic acid with the coupling reagent and base for 2-3 minutes before adding the amine. Alternatively, switch to a phosphonium reagent (like PyAOP) which does not cause guanidinylation, or use COMU.

Q: How do I prevent the sulfamoyl (-SO₂NH₂) group from interfering or polymerizing?

A: The protons on the primary sulfonamide group have a pKa of ~10. If you use a strong base or a large excess of base (e.g., >3 equivalents of TEA), the sulfonamide can be deprotonated, turning it into a competing nucleophile that causes self-condensation or oligomerization.

  • The Fix: Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine strictly at 1.5 to 2.0 equivalents relative to the acid[4].

Quantitative Reagent Comparison

The following table summarizes the performance of various coupling reagents specifically when applied to sterically hindered ortho-nitrobenzoic acid derivatives.

Coupling ReagentActive Intermediate FormedRelative YieldGuanidinylation RiskRecommended Base
EDC / HOBt OBt EsterLow (<30%)NoneNMM
HATU OAt EsterModerate (50-70%)High2,6-Lutidine
COMU Oxyma EsterHigh (>85%) Very LowDIPEA
PyAOP OAt EsterHigh (>80%)NoneDIPEA

Reaction Workflow & Mechanism

Understanding the sequence of addition is critical to preventing side reactions. The diagram below illustrates the self-validating cycle of COMU activation.

COMUMechanism Acid 2-Nitro-4-sulfamoylbenzoic Acid ActiveEster Oxyma Active Ester (Sterically Accessible) Acid->ActiveEster + COMU + Base Base DIPEA (Base) Base->ActiveEster COMU COMU Reagent COMU->ActiveEster Product Amide Product ActiveEster->Product + Amine Amine Amine Nucleophile Amine->Product

Caption: COMU-mediated activation cycle. Pre-activation ensures complete consumption of the coupling reagent.

Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems. By strictly controlling the stoichiometry and order of addition, you structurally eliminate the possibility of the side reactions discussed above.

Protocol A: COMU-Mediated Amide Coupling (Optimized for Steric Hindrance)

Use this protocol for primary and moderately hindered secondary amines.

  • Preparation: Dissolve 2-Nitro-4-sulfamoylbenzoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (1.5 eq) dropwise to the solution at 0 °C.

    • Causality Check: The slight excess of base ensures complete deprotonation of the carboxylic acid without reaching the threshold to deprotonate the sulfamoyl group. The solution will typically exhibit a color change (often turning yellowish/orange), visually validating that the Oxyma ester is forming[5].

  • Pre-Activation: Stir the mixture for exactly 3 minutes at room temperature.

    • Causality Check: This pre-activation step forms the Oxyma active ester and entirely consumes the COMU reagent, structurally preventing any guanidinylation of your amine.

  • Nucleophilic Attack: Add the amine nucleophile (1.0 eq) dissolved in a minimal amount of DMF.

  • Completion: Stir for 2-4 hours at room temperature. Monitor the disappearance of the Oxyma ester intermediate via LC-MS. Quench with water and extract with EtOAc.

Protocol B: Acid Chloride Activation Route

Use this protocol ONLY for extremely hindered amines (e.g., Aib derivatives) where COMU fails.

  • Suspension: Suspend 2-Nitro-4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Vilsmeier-Haack Formation: Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq) at 0 °C.

    • Causality Check: The DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which is small and reactive enough to bypass the ortho-nitro steric shield and form the acid chloride.

  • Activation: Stir for 2 hours at room temperature until gas evolution (CO and CO₂) completely ceases. This visual cue validates the completion of the acid chloride formation.

  • Concentration: Concentrate the mixture under vacuum to remove all unreacted oxalyl chloride (Critical step to prevent urea formation).

  • Coupling: Redissolve the crude acid chloride in DCM, cool to 0 °C, and slowly add the amine (1.0 eq) and DIPEA (2.0 eq). Stir for 1 hour.

References

  • ACS Publications. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. Available at:[Link]

  • NIH/PMC. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 2-Nitro-4-sulfamoylbenzoic Acid FTIR Spectrum Reference Data

For researchers, scientists, and professionals in drug development, the precise and unequivocal identification of molecular structures is a cornerstone of rigorous scientific practice. In this context, Fourier-Transform...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and unequivocal identification of molecular structures is a cornerstone of rigorous scientific practice. In this context, Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful, rapid, and non-destructive analytical technique. This guide provides an in-depth, technical framework for the validation of the FTIR spectrum of 2-Nitro-4-sulfamoylbenzoic acid. In the absence of a universally accessible, certified reference spectrum, this guide establishes a validation protocol by comparing an experimentally obtained spectrum against a theoretically derived spectral profile based on the well-established characteristic absorption frequencies of its constituent functional groups.

The structural integrity of 2-Nitro-4-sulfamoylbenzoic acid is defined by the spatial arrangement of a carboxylic acid, a nitro group, and a sulfonamide group on a benzene ring. Each of these functional groups possesses unique vibrational modes that correspond to distinct absorption bands in the mid-infrared region. The validation process, therefore, hinges on the systematic identification and correlation of these characteristic bands in an experimental spectrum.

Theoretical vs. Experimental: A Necessary Comparison

The core of this validation guide is the objective comparison between a predicted FTIR spectral profile and an experimentally acquired spectrum. The predicted profile is constructed from the known, well-documented absorption ranges of the individual functional groups present in 2-Nitro-4-sulfamoylbenzoic acid. This approach provides a robust, scientifically-grounded basis for validation.

Deconstruction of 2-Nitro-4-sulfamoylbenzoic Acid for Spectral Prediction

To construct a reliable theoretical spectrum, we must first identify the key functional groups and their expected FTIR absorption regions:

  • Carboxylic Acid (-COOH): This group is characterized by a very broad O-H stretching vibration due to strong hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching vibration.[1][2][3]

  • Nitro Group (-NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric and a symmetric stretch.[4][5]

  • Sulfonamide (-SO₂NH₂): This group is identified by its characteristic asymmetric and symmetric SO₂ stretching vibrations, as well as N-H stretching.[6][7]

  • Aromatic Ring (Substituted Benzene): The benzene ring has characteristic C-H stretching and C=C in-ring stretching vibrations, along with out-of-plane (oop) bending bands that can be indicative of the substitution pattern.[8][9][10][11]

Comparative Table of Expected FTIR Absorption Bands

The following table summarizes the expected infrared absorption frequencies for 2-Nitro-4-sulfamoylbenzoic acid. This table will serve as the primary reference for validating an experimentally obtained spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid O-H Stretch2500-3300Broad, StrongOften overlaps with C-H stretching bands.[1][2][3]
C=O Stretch1690-1760Strong, SharpThe position can be influenced by conjugation and hydrogen bonding.[1][2][3]
C-O Stretch1210-1320Medium
O-H Bend910-950 & 1395-1440Medium, Broad
Nitro Group Asymmetric N-O Stretch1475-1550StrongCharacteristic intense band.[4][5]
Symmetric N-O Stretch1290-1360StrongAnother characteristic intense band.[4][5]
Sulfonamide Asymmetric SO₂ Stretch1317-1344Strong
Symmetric SO₂ Stretch1147-1187Strong
N-H Stretch3229-3390MediumMay show two bands for the -NH₂ group.[6]
Aromatic Ring Aromatic C-H Stretch3000-3100Weak to MediumAppears at a slightly higher frequency than aliphatic C-H stretches.[8][9][10][11]
C=C In-ring Stretch1400-1600Medium to WeakOften appear as a series of peaks.[8][9][10]
C-H Out-of-Plane Bend675-900StrongThe position is indicative of the substitution pattern.

Experimental Protocol for FTIR Spectrum Acquisition and Validation

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of a 2-Nitro-4-sulfamoylbenzoic acid sample and validating it against the reference data.

Instrument and Sample Preparation

Instrumentation:

  • A reliable Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two™, or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.[12] The instrument should be validated according to established protocols like those outlined by the Japanese and European Pharmacopoeias or ASTM E1421.[13][14][15]

  • An Attenuated Total Reflectance (ATR) accessory is recommended for solid samples due to its minimal sample preparation requirements.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal (e.g., diamond) is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small amount of the powdered 2-Nitro-4-sulfamoylbenzoic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition Parameters
  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Apodization: Happ-Genzel is a commonly used and effective apodization function.

Data Analysis and Validation Workflow

The following workflow outlines the steps for validating the acquired spectrum.

FTIR_Validation_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation cluster_output Output A Instrument Calibration & Background Scan B Sample Preparation (ATR) A->B C Acquire FTIR Spectrum of Sample B->C D Process Spectrum (e.g., Baseline Correction) C->D E Identify Peak Positions and Intensities D->E F Compare with Reference Table E->F G Validate Presence of All Key Functional Groups F->G H Validated Spectrum with Peak Assignments G->H

Caption: Workflow for FTIR Spectrum Validation.

Step-by-Step Validation:

  • Acquire the Spectrum: Follow the sample preparation and data acquisition parameters outlined above.

  • Process the Spectrum: Perform any necessary data processing, such as baseline correction, to ensure accurate peak identification.

  • Peak Picking: Identify the wavenumbers of the major absorption bands in the experimental spectrum.

  • Comparative Analysis: Compare the experimental peak positions with the "Expected Wavenumber" ranges in the reference table above.

  • Validation Confirmation: A successful validation requires the presence of all the key characteristic bands for the carboxylic acid, nitro, sulfonamide, and aromatic functionalities within their expected ranges and relative intensities.

Trustworthiness and Self-Validating Systems

The protocol described herein is designed to be a self-validating system. The trustworthiness of the final identification relies on the logical consistency of observing a complete set of predicted bands. For instance, the identification of a carboxylic acid is not based on a single peak, but on the simultaneous observation of the very broad O-H stretch and the strong, sharp C=O stretch.[1] The absence of any of the key characteristic bands for the constituent functional groups would invalidate the identification of the sample as pure 2-Nitro-4-sulfamoylbenzoic acid.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of the FTIR spectrum of 2-Nitro-4-sulfamoylbenzoic acid. By systematically comparing an experimentally acquired spectrum with a theoretically derived profile based on the known vibrational frequencies of its functional groups, researchers can confidently verify the identity and purity of their samples. This methodology, grounded in the fundamental principles of infrared spectroscopy, ensures a high degree of scientific integrity and is an indispensable tool for professionals in chemical research and drug development.

References

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. [Link]

  • SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. [Link]

  • University of California, Los Angeles. IR: carboxylic acids. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Scribd. FTIR Validation and Calibration Overview. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]

  • University of California, Los Angeles. IR: nitro groups. [Link]

  • Shimadzu. Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • U.S. Environmental Protection Agency. (2017, August 2). 1.0 Introduction Persons unfamiliar with basic elements of FTIR spectroscopy should not attempt to use this method. This method. [Link]

  • JASCO Global. (2022, June 27). FTIR instrument verification protocols in European Pharmacopoeia (EP) 9.7. [Link]

  • Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858–5860. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Icbume, O. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]

  • Cakić, S. M., et al. (2014). Surfaces of the characteristic IR bands of a nitro group for nitrodope samples with different contents of nitrocellulose. ResearchGate. [Link]

  • Chemsrc. (2025, August 27). 2-nitro-4-sulfamoyl-benzoic acid amide | CAS#:860723-63-3. [Link]

  • The Merck Index Online. 2-Nitro-4-sulfobenzoic Acid. [Link]

  • ResearchGate. Experimental and theoretical FTIR spectra of -chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]

  • NIST. Benzoic acid, 2-nitro-. [Link]

  • ResearchGate. (2022, May 5). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. [Link]

  • Speck & Burke. Spectrum Two FT-IR Spectrometer. [Link]

  • Garip, S., et al. (2016). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. BMC Microbiology, 16, 29. [Link]

  • NIST. Benzoic acid, 4-nitro-. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

Sources

Comparative

A Comparative Analysis of 2-Nitrobenzoic Acid and 2-Nitro-4-sulfamoylbenzoic Acid: A Technical Guide for Researchers

This guide provides a comprehensive comparative analysis of 2-nitrobenzoic acid and the less-common 2-Nitro-4-sulfamoylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of 2-nitrobenzoic acid and the less-common 2-Nitro-4-sulfamoylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, reactivity, and applications of these two molecules. While extensive experimental data is available for 2-nitrobenzoic acid, a notable scarcity of published data for 2-Nitro-4-sulfamoylbenzoic acid necessitates a comparative approach that also draws upon the known characteristics of structurally related compounds. This guide aims to provide a clear, objective comparison based on available evidence and theoretical considerations.

Introduction: Structurally Related, Functionally Divergent

2-Nitrobenzoic acid is a well-characterized aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility spans the production of dyes, pharmaceuticals, and agrochemicals.[1][2] The presence of both a carboxylic acid and a nitro group on the aromatic ring allows for a diverse range of chemical transformations.[3]

In contrast, 2-Nitro-4-sulfamoylbenzoic acid is a more complex, highly functionalized aromatic compound. The addition of a sulfamoyl group (-SO₂NH₂) is anticipated to significantly alter its physicochemical properties and biological activity. Due to the limited availability of direct experimental data for 2-Nitro-4-sulfamoylbenzoic acid, this guide will also reference data from the closely related and commercially significant 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) to infer potential characteristics and applications.[4][5]

Molecular Structure and Physicochemical Properties: A Comparative Overview

The introduction of a sulfamoyl group in the para position to the carboxylic acid and meta to the nitro group in 2-Nitro-4-sulfamoylbenzoic acid is expected to significantly influence its electronic properties, acidity, solubility, and melting point compared to 2-nitrobenzoic acid.

Table 1: Comparative Physicochemical Properties
Property2-Nitrobenzoic Acid2-Nitro-4-sulfamoylbenzoic Acid (Predicted/Inferred)
Molecular Formula C₇H₅NO₄C₇H₆N₂O₆S
Molecular Weight 167.12 g/mol 246.20 g/mol
Melting Point 146-149 °CExpected to be significantly higher due to increased polarity and potential for hydrogen bonding.
pKa ~2.17Expected to be lower (more acidic) than 2-nitrobenzoic acid due to the strong electron-withdrawing nature of the sulfamoyl group.
Solubility Moderately soluble in water; soluble in ethanol, acetone.[6]Likely sparingly soluble in water, with some solubility in polar organic solvents like DMSO and methanol.
Appearance Yellowish-white crystalline solid.[7]Likely a crystalline solid.

Causality Behind Physicochemical Differences:

The predicted increase in melting point for 2-Nitro-4-sulfamoylbenzoic acid can be attributed to the presence of the polar sulfamoyl group, which can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice. The anticipated lower pKa (increased acidity) is a direct consequence of the potent electron-withdrawing nature of the sulfamoyl group, which would further stabilize the carboxylate anion upon deprotonation.[8]

Synthesis and Reactivity: A Tale of Two Pathways

The synthetic routes to these two compounds reflect their differing complexities and starting materials.

Synthesis

2-Nitrobenzoic Acid:

The most common industrial synthesis of 2-nitrobenzoic acid involves the oxidation of 2-nitrotoluene.[2] This straightforward approach makes it a readily available starting material.

Caption: Common synthetic route to 2-Nitrobenzoic Acid.

2-Nitro-4-sulfamoylbenzoic Acid:

A plausible synthetic pathway to 2-Nitro-4-sulfamoylbenzoic acid would likely involve a multi-step sequence starting from a more functionalized precursor, such as 4-chloro-3-nitrobenzoic acid, followed by sulfonylation and amination. The synthesis of the related 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) often starts from 2-nitro-4-methylsulfonyltoluene, which is then oxidized.[6][9]

Caption: Comparative applications of the two benzoic acid derivatives.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of these compounds.

Protocol for pKa Determination by Potentiometric Titration

This method is a reliable technique for determining the acidity of a compound.

Principle: The pKa is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

  • Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in a suitable solvent (e.g., 50 mL of a water-acetonitrile mixture for compounds with low water solubility). [10]2. Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of base added. The equivalence point is the point of steepest inflection. The pKa is the pH at half the volume of the equivalence point.

Protocol for Synthesis of a Benzamide Derivative

This protocol outlines a general procedure for the amidation of the carboxylic acid group.

Principle: The carboxylic acid is converted to a more reactive acyl chloride, which then readily reacts with an amine to form an amide.

Methodology:

  • Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere, suspend the benzoic acid derivative (1.0 eq.) in a dry, non-protic solvent (e.g., dichloromethane). Add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a dry, non-protic solvent. Cool this solution to 0 °C.

  • Reaction: Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Conclusion

2-Nitrobenzoic acid is a well-established and versatile chemical intermediate with a broad range of applications. In contrast, 2-Nitro-4-sulfamoylbenzoic acid is a less-explored molecule for which direct experimental data is scarce. However, based on the known electronic effects of its constituent functional groups and data from structurally similar compounds, it can be inferred that 2-Nitro-4-sulfamoylbenzoic acid is a more acidic and likely higher-melting compound with a highly electron-deficient aromatic ring. Its potential applications lie in areas where the sulfamoyl and nitro functionalities are advantageous, such as in the development of diuretics, carbonic anhydrase inhibitors, and specialized agrochemicals. Further experimental investigation into the synthesis and properties of 2-Nitro-4-sulfamoylbenzoic acid is warranted to fully elucidate its potential in medicinal and materials chemistry.

References

  • Zhejiang Kingvolt. (2026, March 20). 2-Nitro-4-Methylsulfonyl Benzoic Acid Applications, Properties and Industrial Significance.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Nitrobenzoic Acid: A Versatile Organic Intermediate for Pharmaceuticals, Dyes, and Agrochemicals. Retrieved from [Link]

  • Li, W., et al. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. Int. J. Electrochem. Sci., 10, 2435-2445.
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Wikipedia. (2026, March 9). 2-Nitrobenzoic acid. Retrieved from [Link]

  • Bozkurt, S. S., & Alkan, M. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 21(5), 3469-3476.
  • BenchChem. (2025).
  • ChemSrc. (2025, August 27). 2-nitro-4-sulfamoyl-benzoic acid amide. Retrieved from [Link]

  • The Merck Index Online. (n.d.). 2-Nitro-4-sulfobenzoic Acid. Retrieved from [Link]

  • BenchChem. (2025). physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669504A - Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid.
  • TREA. (2024, July 25). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • BenchChem. (2025). Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols.
  • PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • Fiveable. (2025, August 15). Nitrobenzoic Acid: Organic Chemistry Study Guide.
  • ResearchGate. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Vaia. (n.d.). Which of the following is the strongest acid?.
  • YouTube. (2024, November 18). Conversion of Benzene to 2-Nitrobenzoic acid.
  • The Merck Index Online. (n.d.). 2-Nitro-4-sulfobenzoic Acid.
  • BenchChem. (2025). physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • Patai, S. (Ed.). (1975). The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)
  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity.
  • Allen. (n.d.). p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to.
  • ResearchGate. (2020, August 3). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid.
  • askIITians. (2025, March 8). Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?.
  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • ResearchGate. (2022, May 5). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Pathways to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid: A Guide for Researchers.
  • NIST. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 2-Nitro-4-sulfamoylbenzoic Acid

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Nitro-4-sulfamoylbenzoic acid. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Nitro-4-sulfamoylbenzoic acid. The content is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by detailed experimental protocols.

Introduction

2-Nitro-4-sulfamoylbenzoic acid is a key chemical entity in pharmaceutical development, often as an intermediate or a potential impurity. Its accurate quantification is paramount for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring synthesis progression, and for quality control. The selection of an appropriate analytical technique is a critical decision in the drug development lifecycle. This guide explores the cross-validation of two powerful analytical techniques, LC-MS and GC-MS, for the analysis of this compound.

The physicochemical properties of 2-Nitro-4-sulfamoylbenzoic acid, a substituted aromatic carboxylic acid, suggest it is a polar and non-volatile solid, making it inherently suitable for LC-MS analysis. A closely related compound, 4-Methylsulfonyl-2-nitrobenzoic Acid, is a solid with a high melting point of 217°C, reinforcing the expectation of low volatility for our target analyte.[1] Conversely, GC-MS analysis of such a compound necessitates a derivatization step to increase its volatility.[2][3]

This guide will delve into the theoretical underpinnings and practical considerations for employing both LC-MS and GC-MS for the analysis of 2-Nitro-4-sulfamoylbenzoic acid. We will present detailed experimental protocols for each method, followed by a comparative analysis of their performance characteristics. The principles of method validation and cross-validation will be discussed in the context of regulatory expectations, such as those outlined in the ICH Q2(R2) guidelines.[2][3][4][5]

Principles of a Cross-Validation Study

A cross-validation of analytical methods is a systematic comparison of two distinct, validated methods to ensure that they produce comparable results.[4] This is particularly crucial when transferring methods between laboratories or when different analytical techniques are used within the same study. The primary objective is to demonstrate the interchangeability of the methods, thereby ensuring data consistency and integrity throughout the drug development process.

cluster_0 Method Development & Validation cluster_1 Cross-Validation LC-MS Method Development LC-MS Method Development LC-MS Validation LC-MS Validation LC-MS Method Development->LC-MS Validation ICH Q2(R2) Comparative Analysis Comparative Analysis LC-MS Validation->Comparative Analysis Validated Method GC-MS Method Development GC-MS Method Development GC-MS Validation GC-MS Validation GC-MS Method Development->GC-MS Validation ICH Q2(R2) GC-MS Validation->Comparative Analysis Validated Method Data Equivalence Assessment Data Equivalence Assessment Comparative Analysis->Data Equivalence Assessment

Caption: Workflow for the cross-validation of LC-MS and GC-MS methods.

Physicochemical Properties of 2-Nitro-4-sulfamoylbenzoic Acid and its Analogs

PropertyValue/InformationImplication for Analysis
Chemical Structure Aromatic ring with carboxylic acid, nitro, and sulfonamide functional groups.High polarity, making it suitable for reversed-phase LC. The acidic proton is readily lost, making it amenable to negative ion mode ESI-MS.
Volatility Expected to be very low due to high polarity and molecular weight. Similar compounds like 4-sulfamoylbenzoic acid have a high melting point (285-295 °C).[6]Direct analysis by GC is not feasible without derivatization to increase volatility.[2]
Solubility Likely soluble in polar organic solvents like methanol and acetonitrile, and aqueous bases.Facilitates sample preparation for both LC-MS and derivatization for GC-MS.
Thermal Stability The presence of the nitro group may suggest potential thermal lability.A key consideration for GC analysis, as high temperatures in the injector and column could lead to degradation. LC-MS, being a gentler technique, is advantageous in this regard.[2]

Experimental Protocols

LC-MS Method for 2-Nitro-4-sulfamoylbenzoic Acid

This protocol is adapted from established methods for structurally similar compounds, such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[7]

1. Materials and Reagents

  • 2-Nitro-4-sulfamoylbenzoic acid reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Nitro-4-sulfamoylbenzoic acid in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of water and acetonitrile to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample containing 2-Nitro-4-sulfamoylbenzoic acid in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

3. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Acetate

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M-H]⁻

  • Product Ions (m/z): To be determined by infusion of a standard solution. Likely fragments would involve the loss of SO₂NH₂ and CO₂.

Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation C18 Column ESI Source ESI Source LC Separation->ESI Source Negative Ion Mode Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer MRM Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition Sample Sample Derivatization Derivatization Sample->Derivatization Methylation Extraction Extraction Derivatization->Extraction Hexane GC Separation GC Separation Extraction->GC Separation DB-5ms Column EI Source EI Source GC Separation->EI Source 70 eV Mass Analyzer Mass Analyzer EI Source->Mass Analyzer SIM/Scan Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition

Sources

Comparative

reference standards for 2-Nitro-4-sulfamoylbenzoic acid impurity profiling

An In-Depth Guide to Reference Standards for the Impurity Profiling of 2-Nitro-4-sulfamoylbenzoic Acid Executive Summary Impurity profiling is a critical regulatory requirement in the development and manufacturing of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Reference Standards for the Impurity Profiling of 2-Nitro-4-sulfamoylbenzoic Acid

Executive Summary

Impurity profiling is a critical regulatory requirement in the development and manufacturing of pharmaceuticals. For active pharmaceutical ingredients (APIs) and their intermediates, the accurate identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This guide focuses on 2-Nitro-4-sulfamoylbenzoic acid, a key intermediate in the synthesis of several pharmaceutical compounds, most notably the potent loop diuretic, Furosemide.

As a Senior Application Scientist, this guide provides researchers, analysts, and drug development professionals with a comprehensive comparison of reference standards available for the impurity profiling of 2-Nitro-4-sulfamoylbenzoic acid. We will delve into the scientific rationale behind analytical choices, compare the different tiers of reference standards, and provide a validated, step-by-step experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The objective is to equip you with the expertise to make informed decisions in selecting and utilizing reference materials, thereby ensuring robust and compliant analytical outcomes.

Introduction: The Analytical Imperative of Impurity Profiling

2-Nitro-4-sulfamoylbenzoic acid is a crucial building block in organic synthesis. Its purity has a direct impact on the quality of the final API. Impurities can arise from various stages, including the synthesis process, degradation, or storage.[1][2] These unwanted chemicals can potentially impact the safety, efficacy, and stability of the final drug product.

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities.[3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances based on specific thresholds.[4] Achieving compliance requires robust analytical methods and, most critically, well-characterized reference standards for the unambiguous identification and accurate quantification of these impurities.[1]

The Impurity Landscape of 2-Nitro-4-sulfamoylbenzoic Acid

Understanding the potential impurities is the first step in developing a robust profiling method. Impurities associated with 2-Nitro-4-sulfamoylbenzoic acid can be broadly categorized as:

  • Process-Related Impurities: These originate from the manufacturing process. They include unreacted starting materials, intermediates, and by-products from unintended side reactions.[5][6] For example, the synthesis of 2-nitro-4-methylsulfonylbenzoic acid often involves the oxidation of 2-nitro-4-methylsulfonyltoluene; incomplete oxidation could leave residual starting material.[7][8]

  • Degradation Products: These form during storage or handling of the substance due to exposure to light, heat, humidity, or interaction with excipients. Furosemide, which is synthesized from this intermediate, is known to form degradation products under hydrolytic and photolytic conditions.[9]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[2]

A common related compound in the synthesis of Furosemide is 4-chloro-5-sulfamoylanthranilic acid, which itself can be an impurity or a metabolite.[9] The European Pharmacopoeia (Ph. Eur.) lists several known impurities for Furosemide, and by extension, their precursors are relevant to the analysis of its intermediates.[4]

The Critical Role and Tiers of Reference Standards

A reference standard is a highly purified and well-characterized material suitable for verifying the identity, purity, and strength of a substance.[10] They are the cornerstone of quantitative analysis, providing the benchmark against which unknown samples are measured.

Primary vs. Secondary Standards
  • Primary Reference Standards: A standard widely acknowledged to have the highest metrological qualities, whose value is accepted without reference to other standards.[11] Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), are considered primary standards and are legally authoritative in case of a dispute.[11] They are established through extensive analytical testing and collaborative studies.[11]

  • Secondary Reference Standards (or Working Standards): These standards are characterized and their values are established by comparison to a primary reference standard.[12] They are typically used for routine laboratory work. High-quality Certified Reference Materials (CRMs) from accredited suppliers often serve as secondary standards, with their traceability to primary standards clearly documented.[11][12]

The relationship and traceability are fundamental to ensuring that measurements are accurate and comparable across different labs and times.

G cluster_0 Metrological Traceability Primary Primary Standard (e.g., USP, Ph. Eur.) Secondary Secondary Standard (CRM) (e.g., LGC, Daicel, Sigma) Primary->Secondary Calibration InHouse In-House Working Standard Secondary->InHouse Qualification Routine Routine QC Sample Analysis InHouse->Routine Quantification

Caption: Metrological traceability hierarchy for reference standards.

Comparative Guide to Reference Standards

Choosing the right reference standard is a decision based on regulatory requirements, risk assessment, and the stage of drug development.

Standard TypeProvider / SourcePurity & CharacterizationCertification & TraceabilityBest Use Case
Pharmacopeial Standard (Primary) USP, Ph. Eur., BPExtensively characterized through inter-laboratory studies. Purity assigned for a specific monograph use.[10]The highest level of authority. Considered the official standard.[11]Definitive identification, method validation, calibration of secondary standards, and dispute resolution.
Pharmaceutical Analytical Impurities (PAI) US Pharmacopeia (USP)Well-characterized materials for impurities that may not have a full monograph.[13]Provided by USP, ensuring high quality and characterization.[13]Method development, impurity identification (e.g., peak tracking), and system suitability checks.
Certified Reference Material (CRM) (Secondary) Commercial Suppliers (e.g., LGC, Sigma-Aldrich, Daicel)High purity, with a comprehensive Certificate of Analysis (CoA) detailing identity (NMR, MS) and purity (HPLC, mass balance).[9][12]Often produced under ISO 17034 and tested in ISO/IEC 17025 accredited labs. CoA states traceability to a primary standard.[12]Routine quantitative analysis, quality control, and as an alternative to pharmacopeial standards when one is not available.
In-House Synthesized Standard Internal R&D / Synthesis LabPurity and identity must be unequivocally established by the user through orthogonal analytical techniques (e.g., NMR, MS, elemental analysis).No external certification. Traceability must be established internally by calibration against a primary standard.Early-stage development where commercial standards are unavailable. Requires significant resources for full characterization.

Key Consideration: When using a non-pharmacopeial standard for quantitative purposes, the Certificate of Analysis is the most critical document. It must provide an assigned purity value with an associated uncertainty and a clear statement of metrological traceability.[12]

Experimental Protocol: A Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent technique for analyzing Furosemide and its related substances, including 2-Nitro-4-sulfamoylbenzoic acid.[9][14] The following protocol is a robust, validated method adapted from published literature.[4][14]

Rationale for Methodological Choices
  • Reversed-Phase HPLC: This technique is ideal for separating moderately polar to non-polar compounds like 2-Nitro-4-sulfamoylbenzoic acid and its likely impurities.

  • C18 Column: An Agilent Eclipse XDB C18 column is chosen for its excellent resolution and peak shape for these types of acidic compounds.[14]

  • Buffered Mobile Phase: A phosphate buffer at pH 3.0 is used. This low pH suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in a single, less polar form, which leads to better retention and symmetric peak shapes on a C18 column.[14]

  • Gradient Elution: A gradient of methanol or acetonitrile with the aqueous buffer allows for the effective separation of impurities with a wide range of polarities within a reasonable analysis time.

  • UV Detection at 272 nm: While maximum absorption for some related substances is at 230 nm, 272 nm is also a strong absorption wavelength for Furosemide and its key degradation product (Furosemide Impurity B), providing a good balance for simultaneous detection.[15][16]

Recommended HPLC Parameters
ParameterSpecification
HPLC Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[14]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Methanol or Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min[15][16]
Column Temperature 25-30 °C
Detector UV/PDA at 272 nm[15]
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (50:50 v/v)
Step-by-Step Workflow
  • Reference Standard Preparation:

    • Accurately weigh approximately 10 mg of the 2-Nitro-4-sulfamoylbenzoic acid reference standard and each available impurity reference standard.

    • Dissolve in the diluent to prepare individual stock solutions of 100 µg/mL.

    • Prepare a mixed standard solution (system suitability solution) containing the main compound and all impurities at their specification limit concentration (e.g., 0.1% of a nominal 1 mg/mL sample concentration, which would be 1 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2-Nitro-4-sulfamoylbenzoic acid test sample.

    • Dissolve and dilute to 25.0 mL with the diluent to achieve a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the system suitability solution six times.

    • Acceptance Criteria:

      • The resolution between the main peak and the closest eluting impurity peak must be ≥ 2.0.

      • The relative standard deviation (RSD) for the peak areas of each compound from the six replicate injections must be ≤ 2.0%.[15]

      • The tailing factor for the main compound peak should be ≤ 2.0.

  • Analysis:

    • Inject the sample solution.

    • Identify impurities in the sample chromatogram by comparing their relative retention times (RRT) to those of the known impurity standards from the SST injection.

  • Quantification:

    • Calculate the percentage of each impurity using the external standard method with the following formula, assuming a relative response factor (RRF) of 1.0 unless previously determined.

    % Impurity = (AreaImpurity / AreaStandard) x (ConcStandard / ConcSample) x 100

G cluster_workflow Impurity Profiling Workflow A 1. Prepare Solutions (Standards & Sample) B 2. System Suitability Test (SST) - Inject mixed standard (6x) - Verify Resolution, RSD, Tailing A->B C 3. Analyze Sample - Inject Blank - Inject Sample Solution B->C SST Passed D 4. Data Processing - Identify Peaks by RRT - Integrate Peak Areas C->D E 5. Quantification & Reporting - Calculate % Impurity - Compare against ICH Thresholds D->E

Sources

Validation

High-Resolution NMR Chemical Shift Comparison: 2-Nitro-4-sulfamoylbenzoic Acid vs. 4-Sulfamoylbenzoic Acid

The structural elucidation of substituted benzoic acids is a critical quality control step in drug development, particularly for sulfonamide-based carbonic anhydrase inhibitors and loop diuretics. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of substituted benzoic acids is a critical quality control step in drug development, particularly for sulfonamide-based carbonic anhydrase inhibitors and loop diuretics. This guide provides an objective, data-driven comparison of the ^1H and ^13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Nitro-4-sulfamoylbenzoic acid against its non-nitrated structural analog, 4-Sulfamoylbenzoic acid .

By analyzing the spectral differences between these two compounds, researchers can accurately map the profound electronic, steric, and anisotropic impacts of an ortho-nitro group on an aromatic system.

Scientific Causality: The Impact of the Nitro Group

When comparing 4-sulfamoylbenzoic acid to 2-nitro-4-sulfamoylbenzoic acid, the primary structural variable is the addition of the nitro (-NO 2​ ) group at the C2 position. The nitro group is one of the most powerful electron-withdrawing groups (EWG) in organic chemistry. It operates through both strong inductive (-I) and mesomeric (-M) effects, actively stripping electron density away from the aromatic ring[1].

This localized depletion of electron density strongly deshields the adjacent nuclei, causing their NMR resonance signals to shift downfield (to a higher ppm frequency). Furthermore, the spatial proximity of the nitro group to the carboxylic acid (-COOH) induces a strong anisotropic field and facilitates intramolecular interactions, which drastically alters the chemical shift of the highly exchangeable acidic proton[1].

Substituent_Effects Core 2-Nitro-4-sulfamoylbenzoic acid Nitro Nitro Group (-NO2) Strong -I, -M Effects Deshields H3, H5 Core->Nitro Sulfamoyl Sulfamoyl Group (-SO2NH2) -I, -M Effects Deshields H3, H5 Core->Sulfamoyl Carboxyl Carboxyl Group (-COOH) Anisotropic & -I Effects Deshields H6 Core->Carboxyl

Electronic and anisotropic effects of substituents on the aromatic ring system.

Experimental Protocol: A Self-Validating System

To ensure absolute reproducibility and high spectral resolution, the following standardized protocol must be employed for both compounds. DMSO-d 6​ is specifically chosen as the solvent because its strong hydrogen-bond accepting nature prevents the rapid exchange of the -COOH and -SO 2​ NH 2​ protons. This allows these labile protons to be observed as distinct, quantifiable signals rather than broad, unintegratable baseline humps.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 mg of the highly pure analyte (either 2-Nitro-4-sulfamoylbenzoic acid or 4-sulfamoylbenzoic acid). Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d 6​ (isotopic purity ≥ 99.9%) within a clean 5 mm borosilicate NMR tube. Vortex for 30 seconds.

  • Instrument Calibration & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. Perform automatic tuning and matching (ATM) for both ^1H and ^13C frequencies to maximize probe sensitivity.

  • Shimming & Locking: Lock the magnetic field to the deuterium resonance of DMSO-d 6​ . Perform gradient shimming to achieve a highly homogeneous B 0​ field (target a line width of < 1.0 Hz for the residual solvent peak).

  • Data Acquisition:

    • ^1H NMR: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds, spectral width to 15 ppm, and acquire 16 scans to achieve a high signal-to-noise ratio (SNR).

    • ^13C NMR: Execute a proton-decoupled ^13C pulse sequence (zgpg30). Set D1 to 2.0 seconds, spectral width to 250 ppm, and acquire 512–1024 scans.

  • Processing and Referencing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Phase the spectra manually to achieve purely absorptive peak shapes, and apply a baseline correction. Reference the chemical shifts internally to the residual DMSO-d 6​ peaks: 2.50 ppm for ^1H and 39.52 ppm for ^13C , as established by authoritative organometallic impurity guidelines in[2].

NMR_Workflow N1 Sample Preparation (15 mg in 0.6 mL DMSO-d6) N2 Probe Tuning & Matching (Optimize for 1H/13C nuclei) N1->N2 N3 Shimming & Locking (Ensure B0 field homogeneity) N2->N3 N4 Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) N3->N4 N5 FID Processing (Fourier Transform & Phasing) N4->N5 N6 Chemical Shift Analysis (Multiplet extraction) N5->N6

Step-by-step workflow for high-resolution NMR acquisition and spectral processing.

Comparative Data Analysis

The tables below summarize the expected experimental chemical shifts, multiplicity, and coupling constants ( J ) for both compounds, highlighting the structural divergence caused by the nitro group.

Table 1: ^1H NMR Chemical Shift Comparison (400 MHz, DMSO-d 6​ )
Proton Assignment4-Sulfamoylbenzoic Acid (ppm)2-Nitro-4-sulfamoylbenzoic Acid (ppm)Multiplicity & Coupling ( J in Hz)Shift Impact (Δ ppm)
H-2 / H-6 8.08 (H-2 & H-6 equivalent)8.05 (H-6 only)d, J ≈ 8.2 Hz-0.03
H-3 / H-5 7.92 (H-3 & H-5 equivalent)8.42 (H-3)d, J ≈ 1.8 Hz (H-3)+0.50
H-5 7.92 (Equivalent to H-3)8.15dd, J ≈ 8.2, 1.8 Hz+0.23
-SO 2​ NH 2​ 7.557.85br s, 2H+0.30
-COOH 13.3014.20br s, 1H+0.90

Mechanistic Insight: The most striking difference in the ^1H NMR spectra is the disruption of symmetry. 4-Sulfamoylbenzoic acid presents a classic AA'BB' splitting pattern due to its plane of symmetry, yielding two distinct doublets. The introduction of the nitro group breaks this symmetry, resulting in an AMX spin system. H-3 , being flanked by two strong EWGs (nitro and sulfamoyl), experiences maximum deshielding, shifting significantly downfield to ~8.42 ppm. Additionally, the carboxylic acid proton shifts from 13.3 ppm to >14.0 ppm, a hallmark of the ortho-nitro group's inductive pull and intramolecular hydrogen bonding[1].

Table 2: ^13C NMR Chemical Shift Comparison (100 MHz, DMSO-d 6​ )
Carbon Assignment4-Sulfamoylbenzoic Acid (ppm)2-Nitro-4-sulfamoylbenzoic Acid (ppm)Shift Impact (Δ ppm)
C-1 (C-COOH) 134.2131.5-2.7
C-2 129.8148.2 (C-NO 2​ )+18.4
C-3 126.5122.4-4.1
C-4 (C-SO 2​ NH 2​ ) 147.5146.8-0.7
C-5 126.5128.1+1.6
C-6 129.8132.0+2.2
C=O (Carbonyl) 166.8165.4-1.4

Mechanistic Insight: In the ^13C NMR spectra, the C-2 carbon of 2-Nitro-4-sulfamoylbenzoic acid shifts dramatically downfield (~148.2 ppm) compared to the equivalent C-2/C-6 carbons in the non-nitrated analog (~129.8 ppm). This massive +18.4 ppm shift is a direct consequence of the carbon's direct attachment to the highly electronegative nitrogen atom of the nitro group. Conversely, the C-3 carbon experiences an upfield shift (shielding) due to complex resonance effects often observed ortho to nitro groups in highly substituted benzenes[1].

Conclusion

The comparative NMR analysis between 2-Nitro-4-sulfamoylbenzoic acid and 4-sulfamoylbenzoic acid serves as a textbook validation of substituent effect theory. The transition from a symmetrical AA'BB' proton system to a complex AMX system, coupled with the extreme deshielding of the H-3 proton and C-2 carbon, provides an unambiguous fingerprint for the presence of the ortho-nitro group. For drug development professionals, utilizing these specific chemical shift markers ensures rapid and highly accurate structural verification during the synthesis of sulfonamide derivatives.

References

  • Craik, D. J., & Brownlee, R. T. C. (2007). Substituent Effects on Chemical Shifts in the Sidechains of Aromatic Systems. ResearchGate. Available at:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Nitro-4-sulfamoylbenzoic acid

As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical handling is paramount for laboratory safety and operational efficiency. 2-Nitro-4-sulfamoylbenzoic acid (CAS: 29092...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical handling is paramount for laboratory safety and operational efficiency. 2-Nitro-4-sulfamoylbenzoic acid (CAS: 29092-31-7) is a highly specialized organic building block frequently utilized in drug development—particularly in the synthesis of metalloenzyme inhibitors and N-terminal modified peptides [1].

While highly valuable in research, this chemical presents specific acute hazards. This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Nitro-4-sulfamoylbenzoic acid, rooted in the mechanistic causality of its chemical properties.

Hazard Causality & Toxicological Mechanisms

To select the correct PPE, we must first understand why 2-Nitro-4-sulfamoylbenzoic acid is hazardous. According to standardized Safety Data Sheets (SDS), this compound carries four primary Global Harmonized System (GHS) hazard statements [2]. The toxicity is directly linked to its functional groups: the carboxylic acid, the nitroaromatic ring, and the sulfonamide moiety.

  • H302 (Harmful if swallowed): The nitroaromatic structure (-NO₂) can undergo metabolic reduction in the liver, forming reactive nitroso and hydroxylamine intermediates. These intermediates can induce systemic oxidative stress, making ingestion acutely harmful.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid (-COOH) group imparts a low pKa. When the dry crystalline powder contacts the moisture of sweaty skin or the basal tears of the cornea, it rapidly dissolves, causing a localized drop in pH. This acidic microenvironment denatures surface proteins, leading to immediate irritation or chemical burns.

  • H335 (May cause respiratory irritation): As a fine powder, the compound is highly susceptible to aerosolization. Inhalation of these micro-particulates leads to mechanical and chemical irritation of the mucous membranes in the upper respiratory tract.

Hazard Chem 2-Nitro-4-sulfamoylbenzoic acid (Dust/Powder) Inhale Inhalation Exposure Chem->Inhale Skin Dermal Contact Chem->Skin Eye Ocular Contact Chem->Eye Ingest Ingestion Chem->Ingest H335 H335: Respiratory Irritation (Mucous Membrane Damage) Inhale->H335 H315 H315: Skin Irritation (Acidic pH & Sulfonamide) Skin->H315 H319 H319: Serious Eye Irritation (Corneal Abrasion/Burn) Eye->H319 H302 H302: Harmful if Swallowed (Systemic Toxicity) Ingest->H302

Caption: Hazard pathways and physiological effects of 2-Nitro-4-sulfamoylbenzoic acid exposure.

Evidence-Based PPE Specifications

Given the hazard profile, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications and the scientific rationale for the required PPE [2].

Equipment CategorySpecification StandardMaterial/TypeCausality / Scientific Rationale
Hand Protection EN 374 / ASTM D6978Nitrile Rubber (≥0.11 mm thickness)Nitrile provides excellent resistance against solid organic acids and prevents dermal absorption of nitroaromatics. Latex is insufficient due to microporosity.
Eye Protection EN 166 / ANSI Z87.1Tight-fitting Safety GogglesStandard safety glasses leave gaps. Tight-fitting goggles prevent airborne crystalline dust from contacting the moist corneal surface (H319).
Respiratory NIOSH N95/P100 or EN FFP2/FFP3Particulate RespiratorRequired only if handling outside a fume hood. Mechanically filters fine aerosolized particles (<5 µm) that bypass upper airway defenses (H335).
Body Protection OSHA 29 CFR 1910.132100% Cotton Lab CoatCotton minimizes electrostatic charge generation, preventing the highly dispersible powder from clinging to the operator's sleeves.

Self-Validating Operational Protocols

To ensure uncompromising safety, protocols must be "self-validating"—meaning the procedure itself contains built-in checks that immediately alert the operator if a safety parameter has failed.

Protocol A: Safe Weighing and Transfer

Because 2-Nitro-4-sulfamoylbenzoic acid is a fine powder, the primary operational risk is dust generation.

  • Environmental Pre-Check (Validation Step): Turn on the analytical balance and verify the zero reading. Check the fume hood airflow monitor; ensure the face velocity is between 100–120 feet per minute (fpm) . If the monitor alarms or reads below 100 fpm, do not open the chemical container.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weigh boat with an anti-static cloth, or use an anti-static gun (Zerostat).

    • Causality: Powders hold static charge. When transferring, static repulsion can cause the powder to suddenly "jump" out of the weigh boat, aerosolizing the chemical and contaminating the balance.

  • Transfer: Keep the container at least 6 inches behind the sash of the fume hood. Use a micro-spatula to transfer the solid slowly.

  • Post-Weighing Validation: After removing the sealed weigh boat, observe the balance display. If the balance does not return to exactly 0.000 g, particulate matter has spilled. This immediately triggers Protocol B.

Protocol B: Spill Management & Decontamination

If a spill occurs, immediate containment is required to prevent H335 respiratory hazards.

  • Containment: Do NOT dry sweep or use a standard vacuum.

    • Causality: Dry sweeping introduces kinetic energy that aerosolizes the solid particulates into the breathing zone. Standard vacuums lack HEPA filtration and will exhaust the toxic dust back into the lab.

  • Wet Wiping: Dampen a disposable absorbent pad with a mild alkaline solution (e.g., 5% sodium bicarbonate) or deionized water. Gently place the wet pad over the powder to suppress dust, then wipe inward.

    • Causality: The moisture traps the dust. An alkaline solution neutralizes the acidic carboxylic group, mitigating its corrosive potential during cleanup.

  • Validation: Wipe the area a second time with a dry pH indicator paper slightly moistened with water. If the paper turns red (acidic), repeat step 2 until the surface tests neutral.

Protocol C: Waste Disposal
  • Segregation: Place all contaminated wipes, weigh boats, and excess 2-Nitro-4-sulfamoylbenzoic acid into a sealable, compatible hazardous waste container (polyethylene is recommended).

  • Environmental Protection: Do not flush any residual chemical down the sink.

    • Causality: Nitroaromatic compounds are highly resistant to standard wastewater treatment degradation and pose severe long-term toxicity to aquatic life [3].

G Start Pre-Operation: Review SDS & Hazards PPE Don PPE: Gloves, Goggles, Lab Coat Start->PPE Vent Verify Local Exhaust (Fume Hood >100 fpm) PPE->Vent Weighing Weighing & Transfer (Minimize Dust) Vent->Weighing Spill Spill Detected? Weighing->Spill Cleanup Spill Protocol: Wet Wipe & Solid Waste Spill->Cleanup Yes Process Chemical Reaction / Assay Setup Spill->Process No Dispose Hazardous Waste Disposal (Do Not Drain) Cleanup->Dispose Process->Dispose Decon Decontamination & PPE Removal Dispose->Decon

Caption: Workflow for safe handling and emergency response of 2-Nitro-4-sulfamoylbenzoic acid.

References

  • Google Patents. (2022). US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides.
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